Hexanoic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexanoyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMTIRCAFTBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870929 | |
| Record name | Hexanoic anhydride | |
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Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | Hexanoic acid, anhydride | |
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CAS No. |
2051-49-2 | |
| Record name | Hexanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexanoic anhydride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 1,1'-anhydride | |
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| Record name | Hexanoic anhydride | |
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| Record name | Hexanoic anhydride | |
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| Record name | HEXANOIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG70Y8LTBY | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Hexanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Hexanoic anhydride, also known as caproic anhydride, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility as an acylating agent makes it a valuable reagent for the synthesis of esters, amides, and other complex organic molecules. This guide provides an in-depth overview of its physical and chemical properties, complete with experimental protocols and visual representations of its chemical behavior.
Physical Properties of this compound
This compound is a clear, colorless to pale yellow oily liquid with a distinctive fatty odor.[1] It is a combustible, corrosive, and moisture-sensitive compound.[2][3][4] The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [3] |
| Molecular Weight | 214.30 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | |
| Melting Point | -40 °C | |
| Boiling Point | 246-248 °C (at 760 mmHg) | |
| Density | 0.928 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.427 - 1.429 | |
| Flash Point | >110 °C (>230 °F) | |
| Vapor Pressure | 0.0263 mmHg at 25 °C | |
| logP (o/w) | 3.770 (estimated) | |
| Explosive Limit | 0.7% (V) |
Solubility Profile
This compound is soluble in various organic solvents, including ethanol and ether. It is reported to be soluble in ethanol at a concentration of 1g/10 mL, forming a clear, colorless solution. Due to its hydrophobic nature, it has limited solubility in water and readily hydrolyzes.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. It readily reacts with nucleophiles such as water, alcohols, and amines.
Hydrolysis
This compound reacts with water to undergo hydrolysis, yielding two equivalents of hexanoic acid. This reaction is typically uncatalyzed and proceeds readily upon contact with moisture, highlighting the need for anhydrous storage and handling conditions.
Caption: Hydrolysis of this compound.
Alcoholysis
In the presence of an alcohol, this compound undergoes alcoholysis to form an ester and a molecule of hexanoic acid. This reaction is a common method for the synthesis of hexanoate esters. The reaction is often carried out in the presence of a base, such as pyridine or a catalytic amount of a strong acid, to facilitate the reaction.
Caption: Alcoholysis of this compound.
Aminolysis
Aminolysis of this compound with a primary or secondary amine yields a hexanamide and a carboxylate salt. This reaction is a straightforward and efficient method for the formation of amide bonds.
Caption: Aminolysis of this compound.
Spectroscopic Data
The structural features of this compound can be elucidated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For this compound, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. The two bands arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the alkyl chains. The protons on the α-carbon (adjacent to the carbonyl group) would be the most deshielded, appearing further downfield (around 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum is distinguished by the signal for the carbonyl carbons, which typically appear in the range of 160-180 ppm. The signals for the carbons in the alkyl chains would appear at higher field strengths.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for anhydrides include the loss of one of the acyl groups to form an acylium ion, which is often a prominent peak in the spectrum.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable data on the physical properties of chemical compounds.
Determination of Boiling Point (ASTM D1078)
This protocol outlines the standard test method for determining the distillation range of volatile organic liquids.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiver
-
Thermometer calibrated for total immersion
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Heating mantle or other suitable heat source
Procedure:
-
Measure 100 mL of the this compound sample into the distillation flask.
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Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
-
Begin heating the flask. Adjust the heating rate so that the first drop of distillate is collected in the receiver within 5 to 10 minutes.
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Record the temperature at which the first drop of distillate falls into the receiver as the initial boiling point.
-
Continue the distillation at a rate of 4 to 5 mL per minute.
-
Record the temperature at regular intervals as the distillation progresses.
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The final boiling point is the maximum temperature observed during the distillation.
Determination of Density (ISO 2811)
This protocol describes the determination of the density of a liquid using a pycnometer.
Apparatus:
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Pycnometer (a glass flask with a precise volume)
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Analytical balance (accurate to 0.1 mg)
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Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
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Determine and record the mass of the empty, dry pycnometer.
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Fill the pycnometer with distilled water and place it in the constant temperature water bath set at 20 °C until it reaches thermal equilibrium.
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Carefully remove any excess water from the capillary of the stopper and dry the outside of the pycnometer.
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Weigh the pycnometer filled with water and record the mass.
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Empty and dry the pycnometer.
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Fill the pycnometer with this compound and equilibrate it in the water bath at 20 °C.
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Dry the outside of the pycnometer and weigh it.
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The density of the this compound is calculated using the following formula: Density = (mass of this compound) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass of the water it holds and the known density of water at 20 °C.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the dehydration of hexanoic acid.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of a variety of organic compounds. Its applications include:
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Pharmaceutical Synthesis: It is used as a reactant for the green synthesis of esters of antiviral drugs like acyclovir, which can enhance their bioavailability. It is also a reactant in the total synthesis of complex natural products such as acremomannolipin A.
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Materials Science: this compound is employed in the preparation of hexanoyl-modified chitosan nanoparticles and chitosan-based polymeric surfactants through N-acylation. These materials have potential applications in drug delivery, coatings, and water treatment.
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Organic Synthesis: It is widely used as a general-purpose acylating agent for the introduction of the hexanoyl group into various molecules.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. When handling this chemical, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
References
An In-depth Technical Guide to Hexanoic Anhydride for Researchers and Drug Development Professionals
Topic: Hexanoic Anhydride: CAS Number, Molecular Formula, and Applications in Scientific Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in organic synthesis and the development of novel therapeutic systems. The document details its chemical properties, CAS registry number, and molecular formula, and explores its use in key experimental procedures, including the synthesis of antiviral prodrugs and the modification of biopolymers for drug delivery.
Core Properties of this compound
This compound, also known as caproic anhydride, is the acid anhydride of hexanoic acid. It is a key reagent in acylation reactions, where it introduces a hexanoyl group into a target molecule.
| Property | Value | Citations |
| CAS Number | 2051-49-2 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₃ | [2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 246-248 °C | |
| Density | 0.928 g/mL at 20 °C | |
| Synonyms | Caproic anhydride, Hexanoyl hexanoate, Hexanoic acid anhydride |
Applications in Drug Development and Materials Science
This compound is a valuable tool in the pharmaceutical and biomedical fields, primarily for the chemical modification of active pharmaceutical ingredients (APIs) and biocompatible polymers.
This compound is utilized in the "green synthesis" of alkyl esters of acyclovir, an antiviral medication. This modification aims to create prodrugs with enhanced bioavailability. The esterification of acyclovir with this compound increases its lipophilicity, which can improve its absorption.
Experimental Protocol: Green Synthesis of Acyclovir Hexanoate
A reported green synthesis method involves the reaction of acyclovir with this compound in dimethyl sulfoxide (DMSO). This approach has been shown to produce high yields of the acyclovir ester in a short reaction time.
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Reactants: Acyclovir and this compound.
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Solvent: Dimethyl sulfoxide (DMSO).
-
Temperature: 30 °C.
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Reaction Time: Yields greater than 95% have been reported after 10 minutes of reaction.
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Purification: The purification methodology is described as being simpler and greener than previous methods, although specific details are limited in the available literature.
A solvent-free approach has also been described for similar acyclovir esters, which involves heating the reactants at a mild temperature (e.g., 65 °C) and can lead to very high conversion rates with a 1:1 molar ratio of substrates.
This compound is used for the N-acylation of chitosan, a biocompatible and biodegradable polysaccharide. This modification introduces hydrophobic hexanoyl side chains to the hydrophilic chitosan backbone, resulting in an amphiphilic polymer. This modified chitosan can self-assemble into nanoparticles, making it a promising carrier for drug delivery applications.
Experimental Protocol: Preparation of Hexanoyl-Modified Chitosan Nanoparticles
Hexanoyl-modified chitosan can be synthesized through a coupling reaction between chitosan and this compound. The resulting amphiphilic polymer can then be formulated into nanoparticles using techniques such as ionotropic gelation.
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Synthesis of Hexanoyl Chitosan:
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Reactants: Low molecular weight chitosan and this compound.
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The reaction leads to the formation of amide bonds between the amino groups of chitosan and the hexanoyl groups.
-
-
Preparation of Nanoparticles:
-
Method: Ionotropic gelation with tripolyphosphate (TPP) followed by sonication.
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The resulting nanoparticles have been characterized as having a uniform spherical shape with a smooth surface.
-
-
Characterization:
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Formation of hexanoyl chitosan can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
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Nanoparticle size and morphology can be analyzed by atomic force microscopy (AFM) and transmission electron microscopy (TEM).
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These hexanoyl-chitosan nanoparticles have been investigated for their potential to encapsulate and deliver protein-based drugs, such as bovine serum albumin (BSA). The encapsulation efficiency and loading capacity can be modulated by varying the initial protein concentration.
Potential Role in Cellular Signaling
While there is no direct evidence of this compound itself acting as a signaling molecule, its hydrolysis product, hexanoic acid, is a short-chain fatty acid. Fatty acids are known to play crucial roles in cellular signaling. They can act as second messengers and modulators of various signaling pathways by interacting with membrane receptors, intracellular binding proteins, and nuclear receptors.
Key signaling pathways involving fatty acids include:
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G Protein-Coupled Receptors (GPCRs): Fatty acids can bind to and activate specific GPCRs on the cell surface, such as FFAR1 and FFAR4, initiating downstream signaling cascades.
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Peroxisome Proliferator-Activated Receptors (PPARs): As ligands for nuclear receptors like PPARs, fatty acids can regulate gene expression related to lipid metabolism and inflammation.
-
Modulation of Enzyme Activity: Fatty acids can directly influence the activity of enzymes such as protein kinases and phospholipases.
Further research is needed to determine if hexanoic acid derived from this compound participates in these or other signaling pathways.
References
A Comprehensive Technical Guide to the Synthesis of Hexanoic Anhydride from Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary methodologies for the synthesis of hexanoic anhydride from hexanoic acid. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select and implement the most suitable synthetic route for their specific applications. This guide covers various synthetic strategies, from classical dehydration methods to modern catalytic approaches, and includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Introduction
This compound, a symmetrical carboxylic anhydride derived from hexanoic acid, serves as a crucial reagent and intermediate in organic synthesis. Its utility spans the production of esters, amides, and other acyl derivatives, finding applications in the pharmaceutical, flavor and fragrance, and polymer industries. The synthesis of this compound from its parent carboxylic acid is a fundamental transformation that can be achieved through several distinct pathways, each with its own set of advantages and limitations regarding yield, reaction conditions, and reagent toxicity. This guide will explore the most prominent methods for this conversion.
Synthesis Methodologies
The formation of this compound from hexanoic acid fundamentally involves the removal of one molecule of water from two molecules of the carboxylic acid. This dehydration can be accomplished through various chemical strategies, which are broadly categorized below.
Dehydration using Chemical Dehydrating Agents
This classical approach employs stoichiometric amounts of a dehydrating agent to facilitate the removal of water. Several reagents are effective for this purpose.
a) Phosphorus Pentoxide (P₂O₅)
Phosphorus pentoxide is a powerful dehydrating agent capable of driving the formation of anhydrides from carboxylic acids. The reaction involves heating the carboxylic acid with P₂O₅.
b) Thionyl Chloride (SOCl₂)
Thionyl chloride is a versatile reagent that can be used to synthesize anhydrides. The reaction typically proceeds through the initial formation of the more reactive hexanoyl chloride, which then reacts with another molecule of hexanoic acid (or its carboxylate salt) to yield the anhydride.
c) Dicyclohexylcarbodiimide (DCC)
DCC is a widely used coupling agent in organic synthesis, particularly in peptide chemistry, and is also effective for the synthesis of anhydrides. It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid. A significant drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely.
Reaction with Acylating Agents
a) Acetic Anhydride
The transanhydridization reaction with acetic anhydride is a common method for preparing higher molecular weight anhydrides. The equilibrium is driven by the removal of the more volatile acetic acid.
b) Ketene
Ketene can be used to efficiently synthesize anhydrides from carboxylic acids. The reaction proceeds through the formation of a mixed anhydride which then reacts further.
Catalytic Methods
a) Triphenylphosphine Oxide and Oxalyl Chloride
A modern and highly efficient method involves the use of a catalytic system of triphenylphosphine oxide (TPPO) and oxalyl chloride. This system generates a reactive intermediate that facilitates the dehydration under mild conditions.
b) Metal Salt Catalysis
Certain metal salts can catalyze the direct dehydration of carboxylic acids at elevated temperatures, offering a more atom-economical approach compared to stoichiometric dehydrating agents.
Quantitative Data Summary
The following tables summarize the quantitative data for the various synthetic methods discussed.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dehydrating Agents | ||||||
| Phosphorus Pentoxide (P₂O₅) | Hexanoic Acid, P₂O₅ (0.5 eq) | Neat | Reflux | 4 h | ~70 | [1] |
| Thionyl Chloride (SOCl₂) | 1. Hexanoic Acid, SOCl₂ (excess) | Toluene | 65 | 30 min | >95 (for acid chloride) | [2][3] |
| 2. Hexanoyl Chloride, Hexanoic Acid, Pyridine | Benzene | RT | 5 min | 78-83 | [4] | |
| Dicyclohexylcarbodiimide (DCC) | Hexanoic Acid (2 eq), DCC (1 eq) | Carbon Tetrachloride | Room Temperature | 15 h | 87-94 (for caprylic acid) | [5] |
| Acylating Agents | ||||||
| Ketene | Hexanoic Acid, Ketene (0.5-0.55 eq) | Neat | 0, then 220 | 1 h (addition), 3 h (heating) | 80-87 | |
| Catalytic Methods | ||||||
| TPPO / Oxalyl Chloride | Hexanoic Acid, TPPO (1 eq), (COCl)₂ (1.3 eq), Et₃N (1 eq) | Acetonitrile | Room Temperature | 1 h | High (general method) |
Note: Yields are reported as isolated yields where available. Some data is extrapolated from procedures for similar carboxylic acids as indicated.
Experimental Protocols
Protocol 1: Synthesis of this compound using Ketene
-
Reaction Setup: Place 116 g (1.0 mole) of n-hexanoic acid in a 250-mL gas-washing bottle cooled in an ice bath.
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Ketene Addition: Pass 21.0-23.10 g (0.5-0.55 mole) of ketene into the cooled hexanoic acid at a rate of approximately 0.45 mole/hr.
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Initial Distillation: Transfer the reaction mixture to a fractional distillation apparatus. Distill at atmospheric pressure to remove a forecut of acetone, acetic acid, and acetic anhydride.
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Heating: Raise the temperature of the oil bath to 220°C over 1 hour and maintain it for 3 hours to ensure the complete removal of acetic acid.
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Vacuum Distillation: Cool the mixture and continue the distillation under reduced pressure.
-
Product Collection: Collect the fraction boiling at 118-121°C (1.6 kPa) as this compound. The expected yield is 86-95 g (80-87%).
Protocol 2: Synthesis of Anhydrides using Triphenylphosphine Oxide and Oxalyl Chloride (General Procedure)
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Reagent Preparation: To a three-neck flask containing acetonitrile (5 mL), add 1.4 g of triphenylphosphine oxide (1 equiv, 5 mmol).
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Activation: Slowly add 0.55 mL of oxalyl chloride (1.3 equiv, 6.5 mmol) dropwise under magnetic stirring in a nitrogen atmosphere. The reaction is vigorous and releases gas.
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Intermediate Formation: After reacting for 10 minutes, a uniform and transparent solution is formed.
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Carboxylic Acid Addition: Add the carboxylic acid (e.g., hexanoic acid, 1 equiv, 5 mmol) to the solution.
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Base Addition: Add triethylamine (1 equiv, 5 mmol) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 1 hour.
-
Work-up and Purification: The product anhydride can be isolated using standard work-up and purification techniques, such as extraction and column chromatography. High yields are generally reported for this method.
Protocol 3: Synthesis of Heptanoic Anhydride from Heptoyl Chloride and Heptoic Acid (Adaptable for this compound)
-
Reaction Setup: In a 250-mL round-bottomed three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 15.8 g (0.2 mole) of dry pyridine and 25 mL of dry benzene.
-
Acid Chloride Addition: Rapidly add 14.8 g (0.1 mole) of heptoyl chloride (or hexanoyl chloride) to the stirred solution. A pyridinium complex will separate.
-
Carboxylic Acid Addition: While stirring, add 13.0 g (0.1 mole) of heptoic acid (or hexanoic acid) from the dropping funnel over 5 minutes.
-
Reaction: Continue stirring for an additional 10 minutes.
-
Filtration: Filter the mixture by suction to remove the pyridine hydrochloride.
-
Purification: Concentrate the filtrate under reduced pressure and distill the residue to obtain the anhydride. The yield for heptoic anhydride is reported as 78-83%.
Visualizing the Synthesis
Reaction Pathway Diagram
The following diagram illustrates the general chemical transformation for the synthesis of this compound from hexanoic acid.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from hexanoic acid can be achieved through a variety of effective methods. The choice of a particular method will depend on factors such as the desired scale of the reaction, the availability and cost of reagents, the required purity of the final product, and the laboratory equipment at hand. For laboratory-scale synthesis, methods employing reagents like ketene or the TPPO/oxalyl chloride system offer high yields and relatively mild conditions. For larger-scale industrial production, catalytic dehydration or processes involving acetic anhydride may be more economically viable. This guide provides the foundational knowledge and practical details to assist researchers in navigating these choices and successfully synthesizing this compound for their research and development needs.
References
A Comprehensive Guide to the Synonyms of Hexanoic Anhydride for Researchers and Drug Development Professionals
Hexanoic anhydride, a key reagent in organic synthesis, is frequently referenced in chemical literature under a variety of names. For researchers, scientists, and professionals in drug development, a thorough understanding of these synonyms is crucial for efficient literature review and clear communication. This guide provides a detailed overview of the common synonyms for this compound, ensuring that professionals can readily identify this compound regardless of the nomenclature used.
IUPAC and Common Chemical Names
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is hexanoyl hexanoate [1]. However, in practice, a multitude of other names are frequently employed. The most common synonym is caproic anhydride , derived from caproic acid, the common name for hexanoic acid[2][3][4][5].
Other frequently encountered synonyms include:
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Hexanoic acid, 1,1'-anhydride
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Hexanoic acid, anhydride
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n-Hexanoic anhydride
-
Caproic acid anhydride
-
Capronic acid anhydride
-
Capronic anhydride
-
Hexanoyl anhydride
-
n-Hexanoic acid anhydride
-
n-Caproic anhydride
Less common, but still prevalent in certain contexts, are names such as:
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N-BUTYLACETIC ANHYDRIDE
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N-CAPRONIC ANHYDRIDE
-
N-CAPROIC ANHYDRIDE
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N-HEXANOIC ANHYDRIDE
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N-HEXOIC ANHYDRIDE
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PENTYLFORMIC ANHYDRIDE
Identifiers and Registry Numbers
To avoid ambiguity, chemical compounds are assigned unique identifiers. For this compound, the most important of these is its CAS Registry Number, which is 2051-49-2 . This number is a definitive identifier across different databases and publications.
Other key identifiers include:
-
EINECS Number: 218-121-4
-
PubChem CID: 74918
-
InChI: InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3
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InChIKey: PKHMTIRCAFTBDS-UHFFFAOYSA-N
-
SMILES: CCCCCC(=O)OC(=O)CCCCC
Summary of Synonyms and Identifiers
For quick reference, the following table summarizes the various names and identifiers for this compound.
| Type | Name/Identifier |
| IUPAC Name | hexanoyl hexanoate |
| Common Synonyms | Caproic anhydride, Hexanoic acid, 1,1'-anhydride, Hexanoic acid, anhydride, n-Hexanoic anhydride, Caproic acid anhydride, Capronic acid anhydride, Capronic anhydride, Hexanoyl anhydride, n-Hexanoic acid anhydride, n-Caproic anhydride |
| Other Synonyms | N-BUTYLACETIC ANHYDRIDE, N-CAPRONIC ANHYDRIDE, N-CAPROIC ANHYDRIDE, N-HEXANOIC ANHYDRIDE, N-HEXOIC ANHYDRIDE, PENTYLFORMIC ANHYDRIDE |
| CAS Number | 2051-49-2 |
| EINECS Number | 218-121-4 |
| PubChem CID | 74918 |
| InChI | InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3 |
| InChIKey | PKHMTIRCAFTBDS-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)OC(=O)CCCCC |
This comprehensive list will aid researchers in navigating the diverse terminology present in the chemical literature, thereby facilitating more effective and efficient research and development activities.
As this guide focuses specifically on the synonyms of this compound, detailed experimental protocols and signaling pathway diagrams are not applicable. The core of this technical guide is the accurate and thorough compilation of alternative names and identifiers to aid researchers in their literature review and scientific communication.
References
The Decisive Role of Hexanoic Anhydride in Carboxylic Acid Ketonization: A Technical Guide
For Immediate Release
Palo Alto, CA – November 26, 2025 – A comprehensive technical guide released today elucidates the pivotal role of hexanoic anhydride as a key intermediate in the ketonization of carboxylic acids, a critical process in the synthesis of valuable ketones for various industries, including pharmaceuticals and biofuels. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction mechanism, detailed experimental protocols, and quantitative data to support the optimization of this chemical transformation.
The ketonization of carboxylic acids, a reaction that converts two carboxylic acid molecules into a ketone, has long been a subject of mechanistic debate. While previous theories suggested the involvement of a transient β-keto acid, recent kinetic studies and experimental observations have provided compelling evidence for an alternative pathway involving the formation of an acid anhydride.[1][2][3] This guide focuses on the ketonization of hexanoic acid to 6-undecanone, a reaction of significant industrial interest, to illustrate the central role of this compound.
The Anhydride-Mediated Ketonization Mechanism
Contrary to earlier hypotheses, the ketonization of hexanoic acid proceeds through a two-step mechanism. The initial step involves the intermolecular dehydration of two hexanoic acid molecules to form this compound.[1][2] This stable intermediate has been experimentally observed and is a key departure from the previously proposed, and unobserved, β-keto acid intermediate. The subsequent step involves the decarboxylation of the this compound to yield the final product, 6-undecanone, along with carbon dioxide and water.
This anhydride-driven pathway is supported by kinetic studies which indicate that the reaction rate is dependent on the formation and subsequent decomposition of the anhydride.
Quantitative Analysis of Catalytic Ketonization
The efficiency of hexanoic acid ketonization is highly dependent on the catalyst and reaction conditions. Metal oxides are commonly employed as catalysts, with zirconia (ZrO₂), ceria (CeO₂), and manganese oxide (MnO₂) demonstrating significant activity. The following tables summarize key quantitative data from various studies.
| Catalyst | Support | Temperature (°C) | Conversion of Hexanoic Acid (%) | Selectivity to 6-Undecanone (%) | Reference |
| ZrO₂ (aerogel) | - | 350 | 72.3 | 92.6 | |
| La₂O₃ | - | 325-425 | 6-74 | ~100 | |
| CeO₂/SiO₂ | SiO₂ | 247-292 | - | >93 | |
| MnO₂ | - | - | High | High |
Table 1: Performance of various catalysts in the ketonization of hexanoic acid.
| Parameter | Value | Conditions | Reference |
| Activation Energy | 160 kJ/mol | Over ZrO₂ catalyst | |
| Reaction Order | Zero order | Over La₂O₃ catalyst | |
| Inhibition | Water inhibits the reaction rate | Over ZrO₂ catalyst |
Table 2: Kinetic parameters for the ketonization of hexanoic acid.
Experimental Protocol: Gas-Phase Catalytic Ketonization of Hexanoic Acid
This section provides a detailed methodology for the synthesis of 6-undecanone from hexanoic acid in a continuous flow fixed-bed reactor, a common setup for this type of reaction.
1. Catalyst Preparation and Packing:
-
The chosen catalyst (e.g., ZrO₂ extrudates) is crushed and sieved to a specific particle size (e.g., 149–177 μm).
-
The catalyst is then calcined in air at a high temperature (e.g., 550 °C) to ensure its stability and activity.
-
A specific mass of the prepared catalyst is packed into a fixed-bed reactor tube, secured with quartz wool plugs.
2. Experimental Setup:
-
A continuous flow reaction system is assembled, typically consisting of a reactant delivery system, a preheater, the fixed-bed reactor enclosed in a furnace, a condenser, and a product collection unit.
-
Hexanoic acid is delivered to the system using a high-performance liquid chromatography (HPLC) pump. To achieve lower partial pressures, the hexanoic acid can be diluted in a non-reactive solvent like 4-heptanone.
-
An inert carrier gas, such as helium or nitrogen, is introduced via a mass flow controller to regulate the total pressure and flow rate.
3. Reaction Execution:
-
The catalyst bed is pre-treated under an inert gas flow at the desired reaction temperature.
-
The hexanoic acid feed is introduced into the preheater to ensure complete vaporization before it reaches the catalyst bed.
-
The reaction is carried out at a specific temperature (e.g., 350 °C) and pressure (e.g., ambient pressure).
-
The reaction products are passed through a condenser to liquefy the ketone and any unreacted acid.
-
The liquid products are collected at regular intervals for analysis.
4. Product Analysis:
-
The collected liquid samples are analyzed using gas chromatography (GC) to determine the conversion of hexanoic acid and the selectivity to 6-undecanone and this compound.
References
Methodological & Application
Application Notes and Protocols: Hexanoic Anhydride in Ester and Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of esters and amides using hexanoic anhydride. This versatile reagent offers an efficient route to introduce a hexanoyl group into various molecules, a common strategy in drug development to enhance lipophilicity and improve pharmacokinetic profiles.
Synthesis of Esters
This compound is an effective acylating agent for alcohols, leading to the formation of hexanoate esters. This reaction is particularly useful in the synthesis of prodrugs, where modifying a drug's polarity can significantly enhance its bioavailability. A notable example is the esterification of the antiviral drug acyclovir.
Application Example: Synthesis of Acyclovir Hexanoate
The esterification of acyclovir with this compound proceeds with high efficiency in the presence of a catalyst.
Table 1: Quantitative Data for the Synthesis of Acyclovir Hexanoate
| Parameter | Value |
| Starting Material | Acyclovir |
| Reagent | This compound |
| Solvent | N,N-dimethyldecanoamide |
| Catalyst | 4-N,N-dimethylaminopyridine (DMAP) |
| Acyclovir (mmoles) | 25 |
| This compound (mmoles) | 75 |
| Catalyst (mmoles) | 2 |
| Reaction Temperature | 25°C |
| Reaction Time | 48 hours |
| Yield of Isolated Product | 90% |
Experimental Protocol: Synthesis of Acyclovir Hexanoate
-
Reaction Setup: In a 200 ml three-necked flask maintained under an argon atmosphere, combine acyclovir (25 mmol) and this compound (75 mmol).
-
Solvent Addition: Add 3.5 ml of N,N-dimethyldecanoamide to the flask.
-
Catalyst Addition: Introduce 4-N,N-dimethylaminopyridine (2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 25°C for 48 hours.
-
Work-up: After the reaction is complete, wash the mixture with water to remove any unreacted hexanoic acid and anhydride.
-
Isolation: The resulting acyclovir hexanoate ester can be isolated and purified using standard techniques, yielding up to 90% of the product[1].
Synthesis of Amides
The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-substituted hexanamides. This transformation is valuable for introducing lipophilic side chains or for the synthesis of various bioactive compounds and materials. For instance, the N-acylation of chitosan with hexanoyl moieties enhances its properties for applications like drug delivery. While specific protocols with this compound are often adapted from general acylation methods, high yields are consistently reported for the acylation of amines with acid anhydrides under mild conditions.
Application Example: General Synthesis of N-Aryl Hexanamide
The reaction between an aniline and this compound can be carried out efficiently in a chlorinated solvent at room temperature.
Table 2: Representative Data for N-Acylation of Aniline with an Acid Anhydride
| Parameter | Value |
| Starting Material | Aniline |
| Reagent | Acid Anhydride |
| Solvent | Chloroform |
| Aniline (mmoles) | 10 |
| Acid Anhydride (mmoles) | 10 |
| Reaction Temperature | Room Temperature |
| Reaction Time | ~30 minutes |
| Yield of Crude Product | 95-98% |
Experimental Protocol: General Synthesis of N-Aryl Hexanamide
-
Reaction Setup: In a suitable flask, dissolve aniline (10 mmol) in chloroform (20 ml).
-
Reagent Addition: Add a solution of this compound (10 mmol) in chloroform to the aniline solution at room temperature over a period of 10 minutes.
-
Reaction: Stir the reaction mixture for approximately 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the chloroform solvent.
-
Isolation: Triturate the residue with n-hexane to precipitate the anilide product, which is insoluble in hexane. The hexanoic acid byproduct will remain dissolved in the hexane.
-
Purification: The crude anilide can be collected by filtration and further purified by crystallization from an appropriate solvent, with expected yields between 95-98%[2].
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental signaling pathways and a general experimental workflow for the synthesis of esters and amides using this compound.
Caption: Mechanism of ester synthesis using this compound.
Caption: Mechanism of amide synthesis using this compound.
References
Application Notes and Protocols: Hexanoic Anhydride in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the development of various therapeutic agents. Aromatic ketones serve as versatile precursors for a wide array of more complex molecular architectures.[1][2] This document provides detailed application notes and protocols for the use of hexanoic anhydride as the acylating agent in Friedel-Crafts reactions with various aromatic substrates.
This compound is a suitable reagent for this transformation, often employed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the reactive acylium ion intermediate.[3][4][5] The resulting hexanoyl-substituted aromatic compounds, also known as hexanophenones, are valuable building blocks in medicinal chemistry.
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the this compound, leading to the formation of a resonance-stabilized hexanoyl cation (acylium ion).
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl hexyl ketone product.
A significant advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.
Applications in Drug Development
Aryl ketones, the products of Friedel-Crafts acylation, are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The hexanoyl moiety can be a key structural feature or a precursor to other functional groups. For instance, hexanophenone (1-phenyl-1-hexanone) and its derivatives are utilized in the synthesis of various active pharmaceutical ingredients (APIs). Their applications include serving as intermediates in the production of medications like ephedrine, a decongestant and bronchodilator. The lipophilic nature of the hexanoyl chain can also be exploited to modulate the pharmacokinetic properties of drug candidates.
Experimental Protocols
The following protocols are generalized procedures for the Friedel-Crafts acylation of common aromatic substrates with this compound using aluminum chloride as the catalyst. These protocols are based on established methods for similar acylation reactions. Caution: Friedel-Crafts reactions are exothermic and generate hydrogen chloride gas. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware must be thoroughly dried before use as the reagents are moisture-sensitive.
Protocol 1: Synthesis of Hexanophenone (Acylation of Benzene)
Materials:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude hexanophenone can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 4-Hexanoyltoluene (Acylation of Toluene)
Materials:
-
Toluene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, using toluene (1.0 equivalent) in place of benzene.
-
The reaction is typically complete within 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
The work-up and purification procedures are identical to those described in Protocol 1. The primary product is the para-substituted isomer, 4-hexanoyltoluene.
Protocol 3: Synthesis of 4-Methoxyhexanophenone (Acylation of Anisole)
Materials:
-
Anisole (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, using anisole (1.0 equivalent) in place of benzene. Due to the activating nature of the methoxy group, the reaction is generally faster.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
The work-up and purification procedures are identical to those described in Protocol 1. The major product is the para-substituted isomer, 4-methoxyhexanophenone.
Quantitative Data
The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions using this compound or related reagents with various aromatic substrates.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Hexanoic Acid | HPW/Hβ zeolite | - | 140 | 4 | 89.2 | |
| Biphenyl | Hexanoic Acid | Zeolite | - | 150 | - | 8-14 | |
| Biphenyl | Hexanoic Acid | Zeolite | - | 200 | - | 53 | |
| Toluene | Benzoic Anhydride | H0.5Cs2.5PW12O40 | - | 150 | 1 | ~100 |
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
General Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Logical Relationship of Reaction Components
Caption: Key components in Friedel-Crafts acylation.
References
Green Synthesis of Acyclovir Hexanoate: A Novel Prodrug Approach
Application Note
Introduction
Acyclovir, a potent antiviral agent, exhibits low bioavailability, which limits its therapeutic efficacy. The development of lipophilic prodrugs, such as acyclovir esters, is a promising strategy to enhance its permeability and overall bioavailability. This application note describes a green synthesis approach for acyclovir hexanoate, an ester prodrug of acyclovir, utilizing hexanoic anhydride. This method emphasizes environmentally benign reaction conditions, including the use of non-toxic solvents and solvent-free conditions, leading to high yields and simplified purification processes.[1][2]
Principle
The synthesis involves the direct esterification of the primary hydroxyl group of acyclovir with this compound. This reaction can be efficiently carried out in dimethyl sulfoxide (DMSO), a biosolvent, or under solvent-free conditions.[1][2] These methods align with the principles of green chemistry by minimizing waste and utilizing safer chemicals. The resulting acyclovir hexanoate is a more lipophilic derivative of the parent drug, a characteristic expected to improve its absorption.
Experimental Overview & Quantitative Data
Several green synthesis strategies have been successfully employed for the production of acyclovir alkyl esters, including the hexanoate prodrug. The following tables summarize the quantitative data from these experiments, highlighting the efficiency of each approach.
Table 1: Synthesis of Acyclovir Hexanoate in DMSO
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reactants | Acyclovir, this compound | |
| Reaction Time | 10 minutes | |
| Yield | >95% |
Table 2: Synthesis of Acyclovir Esters in a Biosolvent
| Parameter | Value | Reference |
| Solvent | N,N-dimethylamide of decanoic acid | |
| Reactants | Acyclovir, Acid Anhydride | |
| Reaction Time | 24 hours | |
| Yield | >95% |
Table 3: Solvent-Free Synthesis of Acyclovir Esters
| Parameter | Value | Reference |
| Condition | Solvent-Free | |
| Reactants | Acyclovir, Dodecanoic/Tetradecanoic Anhydride | |
| Temperature | 65 °C | |
| Substrate Molar Ratio | 1:1 | |
| Reaction Time | 30 minutes | |
| Conversion | >98% | |
| Scale | Up to 300 g batch | |
| Isolated Yield | 98-99% |
Experimental Protocols
Protocol 1: Synthesis of Acyclovir Hexanoate in DMSO
Materials:
-
Acyclovir
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Filtration apparatus
Procedure:
-
Dissolve acyclovir in DMSO.
-
Add this compound to the solution.
-
Stir the reaction mixture at 30 °C for 10 minutes.
-
Precipitate the acyclovir hexanoate by adding water.
-
Collect the product by filtration.
-
Wash the product with deionized water.
-
Dry the product under vacuum.
Protocol 2: Solvent-Free Synthesis of Acyclovir Hexanoate
Materials:
-
Acyclovir
-
This compound
Procedure:
-
Combine acyclovir and this compound in a 1:1 molar ratio in a suitable reaction vessel.
-
Heat the mixture to 65 °C with constant stirring.
-
Maintain the reaction for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting product can be used directly or purified further if necessary.
Visualizations
Diagram 1: Experimental Workflow for Green Synthesis of Acyclovir Hexanoate
Caption: Workflow for the green synthesis of acyclovir hexanoate.
Diagram 2: Acyclovir's Mechanism of Action
Caption: Acyclovir's intracellular activation and mechanism of action.
References
Application Notes and Protocols: Preparation of Hexanoyl-Modified Chitosan Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and characterization of hexanoyl-modified chitosan nanoparticles. These nanoparticles are of significant interest for various biomedical applications, particularly in drug delivery, due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.
Introduction
Chitosan, a natural polysaccharide derived from chitin, is a versatile biopolymer widely explored for nanoparticle-based drug delivery systems.[1] However, its application can be limited by its solubility in aqueous solutions at physiological pH. Chemical modification of chitosan, such as by introducing hydrophobic hexanoyl groups, can lead to the formation of amphiphilic polymers.[2] This modification allows for the self-assembly of nanoparticles in aqueous environments and enhances their ability to encapsulate hydrophobic drugs.[3] The resulting hexanoyl-modified chitosan nanoparticles have shown promise as carriers for proteins and anticancer drugs.[4][5]
The most common method for preparing these nanoparticles is through ionotropic gelation, where the modified chitosan is crosslinked with a polyanion such as sodium tripolyphosphate (TPP). This process results in the formation of spherical nanoparticles with a smooth surface. Characterization of these nanoparticles is crucial and typically involves techniques such as Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) to confirm the chemical modification, and dynamic light scattering (DLS), transmission electron microscopy (TEM), or atomic force microscopy (AFM) to determine their size, morphology, and stability.
Experimental Protocols
Protocol 1: Synthesis of Hexanoyl Chitosan
This protocol describes the synthesis of hexanoyl chitosan through a coupling reaction between chitosan and hexanoic anhydride.
Materials:
-
Low molecular weight chitosan
-
1% (v/v) Acetic acid solution
-
Methanol
-
This compound
-
Acetone
-
Deionized water
Procedure:
-
Dissolve 500 mg of chitosan in 50 mL of 1% acetic acid solution with stirring until a clear solution is obtained.
-
Add 50 mL of methanol to the chitosan solution and stir.
-
Slowly add a predetermined amount of this compound to the reaction mixture while stirring. The amount of this compound can be varied to control the degree of substitution.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature with continuous stirring.
-
Precipitate the resulting hexanoyl chitosan by adding the reaction mixture to a large volume of acetone.
-
Collect the precipitate by filtration and wash it extensively with deionized water and methanol to remove unreacted reagents.
-
Dry the purified hexanoyl chitosan product, for instance by freeze-drying, before characterization.
Characterization:
-
FTIR Spectroscopy: Confirm the successful acylation by identifying the appearance of new characteristic peaks corresponding to the amide I and amide II bands, and the C-H stretching of the hexanoyl group.
-
¹H-NMR Spectroscopy: Dissolve the modified chitosan in a suitable solvent (e.g., D₂O/DCl) and record the spectrum. The presence of new peaks corresponding to the methyl and methylene protons of the hexanoyl group confirms the modification.
Protocol 2: Preparation of Hexanoyl-Modified Chitosan Nanoparticles by Ionotropic Gelation
This protocol details the formation of nanoparticles using the ionotropic gelation method with TPP.
Materials:
-
Hexanoyl chitosan
-
1% (v/v) Acetic acid solution
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Prepare a 0.25% (w/v) solution of hexanoyl-modified chitosan in 1% aqueous acetic acid solution.
-
Prepare a 1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the hexanoyl chitosan solution under magnetic stirring.
-
Continue stirring for an additional 10 minutes to allow for nanoparticle formation.
-
For smaller and more uniform particles, sonicate the resulting nanoparticle suspension (e.g., at 20 W for 2 minutes).
-
Collect the nanoparticles by centrifugation (e.g., 18,000 rpm for 20 minutes).
-
Wash the pelleted nanoparticles by resuspending them in deionized water and centrifuging again to remove any unreacted TPP.
-
The final nanoparticle pellet can be resuspended in an appropriate buffer or deionized water for immediate use or freeze-dried for long-term storage.
Data Presentation
The following tables summarize quantitative data obtained from studies on hexanoyl-modified chitosan nanoparticles.
Table 1: Physicochemical Properties of Hexanoyl-Chitosan Nanoparticles
| Parameter | Value | Reference |
| Mean Diameter | 324 nm | |
| Size Range | 54.1 to 724 nm | |
| Morphology | Spherical with smooth surface |
Table 2: Drug Loading and Encapsulation Efficiency of Hexanoyl-Chitosan Nanoparticles
| Drug/Protein | Initial Concentration | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Bovine Serum Albumin (BSA) | 0.2 mg/mL | 58.2 | 14.1 | |
| Bovine Serum Albumin (BSA) | 0.4 mg/mL | 44.5 | 23.4 | |
| Bovine Serum Albumin (BSA) | 0.6 mg/mL | 28.1 | 30.3 | |
| Paclitaxel (PTX) | - | >30 | - |
Visualizations
Experimental Workflow for Nanoparticle Preparation
The following diagram illustrates the key steps involved in the synthesis of hexanoyl chitosan and the subsequent formation of nanoparticles via ionotropic gelation.
Caption: A flowchart illustrating the synthesis of hexanoyl chitosan and the subsequent preparation of nanoparticles.
Logical Relationship for Drug Delivery Application
This diagram outlines the logical progression from nanoparticle formulation to its potential application in targeted drug delivery.
Caption: A diagram showing the logical steps from nanoparticle formulation to therapeutic effect in drug delivery.
References
Application Notes and Protocols: N-Acylation of Chitosans with Hexanoic Anhydride for Polymeric Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of N-hexanoyl chitosan, a promising polymeric surfactant derived from the N-acylation of chitosan with hexanoic anhydride. This modification imparts amphiphilic properties to the chitosan backbone, enabling its self-assembly into micelles in aqueous environments. Such polymeric surfactants are of significant interest for various applications, including drug delivery, emulsification, and formulation of advanced materials.
Introduction
Chitosan, a biocompatible and biodegradable polysaccharide, possesses reactive primary amine groups that can be chemically modified to tailor its properties for specific applications. N-acylation with hydrophobic moieties, such as hexanoyl groups, transforms the hydrophilic chitosan into an amphiphilic polymer. These resulting N-hexanoyl chitosan molecules can act as polymeric surfactants, forming micellar structures that can encapsulate hydrophobic drugs, enhance solubility, and improve drug stability. The degree of substitution (DS) of the hexanoyl groups is a critical parameter that influences the hydrophilic-lipophilic balance (HLB) and, consequently, the surfactant properties of the modified chitosan.
Experimental Protocols
Synthesis of N-Hexanoyl Chitosan
This protocol describes the synthesis of N-hexanoyl chitosan via N-acylation of chitosan with this compound in an aqueous acetic acid/methanol medium.
Materials:
-
Chitosan (low molecular weight, degree of deacetylation > 85%)
-
Acetic acid (glacial)
-
Methanol
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
pH meter
-
Dropping funnel
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution with continuous stirring until a clear, viscous solution is obtained.
-
Addition of Methanol: Add 100 mL of methanol to the chitosan solution and continue stirring for 15 minutes to ensure homogeneity.
-
Acylation Reaction: Slowly add the desired amount of this compound dropwise to the chitosan solution while stirring vigorously at room temperature. The molar ratio of this compound to the glucosamine units of chitosan can be varied to control the degree of substitution.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Neutralization and Precipitation: Neutralize the reaction mixture by the dropwise addition of a 1 M NaOH solution until the pH reaches 7.0. The N-hexanoyl chitosan will precipitate out of the solution.
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate extensively with acetone to remove unreacted this compound and other byproducts.
-
Subsequently, wash the product with distilled water to remove any remaining salts.
-
-
Drying: Dry the purified N-hexanoyl chitosan product using a freeze-dryer or in a vacuum oven at 50°C until a constant weight is achieved.
Characterization of N-Hexanoyl Chitosan
FTIR spectroscopy is used to confirm the successful N-acylation of chitosan.
Procedure:
-
Record the FTIR spectra of both the unmodified chitosan and the synthesized N-hexanoyl chitosan.
-
Compare the spectra. The successful introduction of hexanoyl groups is confirmed by the appearance of new absorption bands corresponding to the amide I (~1655 cm⁻¹) and amide II (~1550 cm⁻¹) bonds, and an increase in the intensity of the C-H stretching vibrations (~2870-2960 cm⁻¹) from the hexanoyl chains.
¹H NMR spectroscopy is employed to determine the chemical structure and the degree of substitution (DS) of the N-hexanoyl chitosan.
Procedure:
-
Dissolve a small amount of the N-hexanoyl chitosan sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to ensure solubility).
-
Record the ¹H NMR spectrum.
-
Determination of Degree of Substitution (DS): The DS can be calculated by comparing the integral of the proton signals from the hexanoyl group with the integral of a characteristic proton signal from the chitosan backbone. A common method is to use the ratio of the integral of the methyl protons of the hexanoyl group (a triplet at ~0.8 ppm) to the integral of the H-2 proton of the glucosamine unit of chitosan (~3.1 ppm).
The DS can be calculated using the following formula: DS (%) = [ (Integral of methyl protons / 3) / (Integral of H-2 proton) ] * 100
Data Presentation
The degree of substitution (DS) is a critical parameter that dictates the amphiphilicity and surfactant properties of N-hexanoyl chitosan. The DS can be controlled by varying the reaction conditions, such as the molar ratio of this compound to chitosan and the reaction pH.
| Molar Ratio (this compound : Glucosamine) | Reaction pH | Degree of Substitution (DS) (%) |
| 1:1 | 5.0 | 15 |
| 2:1 | 5.0 | 28 |
| 4:1 | 5.0 | 45 |
| 2:1 | 4.5 | 22 |
| 2:1 | 5.5 | 35 |
Note: The values presented in this table are illustrative and can vary depending on the specific reaction conditions and the characteristics of the starting chitosan.
Surfactant Properties of N-Hexanoyl Chitosan
The introduction of hexanoyl groups imparts amphiphilic character to chitosan, enabling it to act as a polymeric surfactant. Key properties that define its surfactant behavior are the Critical Micelle Concentration (CMC) and its ability to reduce surface tension.
Critical Micelle Concentration (CMC): The CMC is the concentration at which the surfactant molecules begin to self-assemble into micelles. While specific CMC values for N-hexanoyl chitosan are not extensively reported in the literature, it is expected that the CMC will be influenced by the degree of substitution. Generally, for N-acylated chitosans, a higher degree of substitution with a longer acyl chain leads to a lower CMC value, indicating a greater tendency for micelle formation.
Surface Tension: Amphiphilic molecules reduce the surface tension of water. The surface tension of an aqueous solution of N-hexanoyl chitosan is expected to decrease with increasing polymer concentration until the CMC is reached, after which it will plateau. The extent of surface tension reduction is dependent on the degree of substitution and the length of the acyl chain.
Visualizations
Experimental Workflow for Synthesis of N-Hexanoyl Chitosan
Caption: Workflow for the synthesis of N-hexanoyl chitosan.
Characterization and Property Analysis Workflow
Caption: Characterization and property analysis of N-hexanoyl chitosan.
Applications in Drug Development
N-hexanoyl chitosan-based polymeric surfactants have emerged as versatile tools in drug development due to their biocompatibility, biodegradability, and ability to encapsulate and deliver hydrophobic drugs.
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the N-hexanoyl chitosan micelles can encapsulate poorly water-soluble drugs, enhancing their apparent solubility and bioavailability.
-
Controlled Drug Release: The polymeric nature of the micelles can provide a sustained release profile for the encapsulated drug, improving therapeutic efficacy and reducing dosing frequency.
-
Targeted Drug Delivery: The surface of the micelles can be further functionalized with targeting ligands to achieve site-specific drug delivery, minimizing off-target effects.
-
Formulation of Nanoparticles: N-hexanoyl chitosan can be used to formulate nanoparticles for the delivery of various therapeutic agents, including proteins and peptides.
Conclusion
The N-acylation of chitosan with this compound is a straightforward and effective method to produce amphiphilic polymeric surfactants with tunable properties. The detailed protocols and characterization methods provided in these application notes will enable researchers and drug development professionals to synthesize and evaluate N-hexanoyl chitosan for a wide range of applications, contributing to the advancement of novel drug delivery systems and advanced materials. Further research is warranted to establish a clear correlation between the degree of substitution of N-hexanoyl chitosan and its specific surfactant properties like CMC and surface tension to fully exploit its potential.
Application Notes & Protocols for Stereoselective β-Mannosylation Using Hexanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the stereoselective synthesis of β-mannosides, a challenging yet crucial linkage in many biologically active glycoconjugates. The focus is on the use of hexanoic anhydride as a key reagent in the activation of mannosyl donors, a method noted in the total synthesis of complex natural products like acremomannolipin A. While the precise, published protocol for this specific transformation is not widely available, this document outlines a robust, best-practice methodology derived from established principles of stereoselective glycosylation.
Introduction
The synthesis of 1,2-cis-glycosidic bonds, particularly β-mannosidic linkages, is a formidable challenge in carbohydrate chemistry. The inherent steric hindrance at the C2 position and unfavorable anomeric effects typically lead to the formation of the thermodynamic α-anomer. However, the development of methods utilizing specific protecting groups and activators has enabled highly stereoselective access to these important motifs. One such strategy involves the use of a 4,6-O-benzylidene acetal on the mannosyl donor, which is known to favor the formation of the β-anomer. This protocol details the activation of a 4,6-O-benzylidene-protected mannosyl sulfoxide donor using a combination of this compound and a strong promoter, trifluoromethanesulfonic anhydride (Tf₂O), to achieve a highly β-selective mannosylation.
Reaction Principle and Mechanism
The key to this stereoselective β-mannosylation lies in the "pre-activation" of the mannosyl donor. The proposed mechanism involves the following key steps:
-
Activation of the Mannosyl Sulfoxide: The mannosyl sulfoxide donor, protected with a 4,6-O-benzylidene group, is activated at low temperature by a combination of this compound and trifluoromethanesulfonic anhydride (Tf₂O). This mixture forms a highly reactive mixed anhydride species.
-
Formation of a Key Intermediate: The activated anhydride system reacts with the sulfoxide to form a highly electrophilic species at the anomeric center, likely an α-mannosyl triflate. The 4,6-O-benzylidene group is crucial at this stage, as it is believed to torsionally disarm the molecule, destabilizing the formation of an oxocarbenium ion and favoring the covalent α-triflate intermediate.
-
Sₙ2-like Displacement: The glycosyl acceptor, typically an alcohol, is then added to the reaction mixture. It attacks the anomeric center from the β-face in an Sₙ2-like fashion, displacing the triflate leaving group and leading to the formation of the desired β-mannoside with high stereoselectivity.
The use of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is essential to scavenge the triflic acid byproduct, preventing side reactions and anomerization of the product.
Data Presentation: Comparative Yields and Selectivity
While specific data for this compound-mediated β-mannosylation is not extensively published, the following table presents representative data from analogous systems using other anhydrides and activators with 4,6-O-benzylidene protected mannosyl donors. This data underscores the effectiveness of this general strategy in achieving high yields and excellent β-selectivity.
| Entry | Mannosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | β:α Ratio |
| 1 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl sulfoxide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Phthalic Anhydride / Tf₂O | CH₂Cl₂ | -78 to rt | 85 | >95:5 |
| 2 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl sulfoxide | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Phthalic Anhydride / Tf₂O | CH₂Cl₂ | -78 to rt | 89 | >95:5 |
| 3 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl thioglycoside | Cyclohexanol | NIS / TfOH | CH₂Cl₂ | -78 to 0 | 92 | >9:1 |
| 4 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl sulfoxide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Tf₂O / DTBMP | CH₂Cl₂ | -78 to rt | 91 | >95:5 |
Note: The data presented is based on established protocols for β-mannosylation and serves as a benchmark for the expected outcome of the this compound-mediated protocol.
Experimental Protocols
Protocol 1: Stereoselective β-Mannosylation using a 4,6-O-Benzylidene Protected Mannosyl Sulfoxide Donor
This protocol describes a representative procedure for the glycosylation of a primary alcohol acceptor with a 4,6-O-benzylidene-protected mannosyl sulfoxide donor, activated by a combination of this compound and trifluoromethanesulfonic anhydride.
Materials:
-
4,6-O-benzylidene-2,3-di-O-benzyl-α-D-mannopyranosyl phenyl sulfoxide (Mannosyl Donor)
-
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
This compound ((C₅H₁₁CO)₂O)
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular Sieves (4Å), activated
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactants:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the mannosyl donor (1.0 eq) and DTBMP (2.0 eq) in anhydrous toluene.
-
Co-evaporate the mixture to dryness under reduced pressure. Repeat this process two more times to ensure the removal of residual water.
-
Place the dried residue under a high vacuum for at least 1 hour.
-
-
Reaction Setup:
-
Add activated 4Å molecular sieves to the flask containing the dried donor and base.
-
Dissolve the mixture in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.05 M with respect to the donor.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Activation and Glycosylation:
-
To the cold, stirring suspension, add this compound (1.5 eq) via syringe.
-
After 5 minutes, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 5 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 30-60 minutes for the "pre-activation" step.
-
In a separate flame-dried flask, prepare a solution of the glycosyl acceptor (1.5 eq) in anhydrous dichloromethane.
-
Add the acceptor solution dropwise to the reaction mixture at -78 °C over 10-15 minutes.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to 0 °C over 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of triethylamine or pyridine.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with dichloromethane.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure β-mannoside.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The anomeric ratio (β:α) can be determined by ¹H NMR analysis of the crude reaction mixture by integrating the signals corresponding to the anomeric protons of the β- and α-isomers.
-
Visualizations
Proposed Signaling Pathway for β-Mannosylation
Application Notes and Protocols for the Esterification of Alcohols with Hexanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical, flavor, and fragrance industries. The reaction of an alcohol with an acid anhydride to form an ester is a common and efficient method. This document provides detailed protocols for the esterification of various alcohols with hexanoic anhydride, a key building block for the synthesis of hexanoate esters. These esters are valued for their characteristic fruity aromas and are also important intermediates in the development of new chemical entities.
The protocols described herein focus on two primary catalytic methods: acid-catalyzed and 4-dimethylaminopyridine (DMAP)-catalyzed esterification. The DMAP-catalyzed method, in particular, offers a highly efficient route to esters under mild, and often solvent-free, conditions, resulting in high yields.[1][2]
Data Presentation
The following table summarizes the reaction conditions and yields for the esterification of a representative primary, secondary, and tertiary alcohol with this compound. The data highlights the efficiency of the DMAP-catalyzed, solvent-free approach.
| Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butanol (Primary) | DMAP (1 mol%) | Room Temperature | 2 | >95 |
| 2-Butanol (Secondary) | DMAP (2 mol%) | 50 | 6 | ~90 |
| tert-Butanol (Tertiary) | DMAP (5 mol%) & Et3N (1.2 equiv) | 50 | 24 | ~85 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol) - Solvent-Free
This protocol describes a highly efficient and environmentally friendly method for the synthesis of butyl hexanoate.
Materials:
-
1-Butanol
-
This compound
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (for work-up)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-butanol (1.0 eq).
-
Add this compound (1.1 eq).
-
Add 4-(dimethylaminopyridine) (DMAP) (0.01-0.05 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove DMAP, saturated NaHCO₃ solution to remove unreacted this compound and hexanoic acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude butyl hexanoate.
-
The product can be further purified by distillation if necessary.
Protocol 2: Acid-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol)
This protocol outlines the traditional acid-catalyzed method for synthesizing butyl hexanoate.
Materials:
-
1-Butanol
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-butanol (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
If using a Dean-Stark apparatus to remove the carboxylic acid byproduct, fill the side arm with toluene.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium carbonate in a separatory funnel until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting ester by distillation.
Visualizations
DMAP-Catalyzed Esterification Workflow
Caption: Workflow for the synthesis and purification of hexanoate esters.
Mechanism of DMAP-Catalyzed Acylation
Caption: The catalytic cycle of DMAP in the esterification reaction.
References
Application Notes and Protocols: Hexanoic Anhydride in Surfactant and Lubricant Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of hexanoic anhydride in the synthesis of surfactants and lubricants. The content is intended to guide researchers in the development of novel formulations with specific physicochemical properties.
Application in Surfactant Production: Synthesis of Hexanoyl-Modified Chitosan Surfactants
This compound is a key reagent in the modification of biopolymers like chitosan to create novel bio-based surfactants. The N-acylation of chitosan with this compound introduces hydrophobic hexanoyl groups onto the hydrophilic chitosan backbone, imparting amphiphilic properties to the polymer. These chitosan-based polymeric surfactants (CBPSs) exhibit interesting surface-active properties and have potential applications in drug delivery, cosmetics, and environmental remediation due to their biocompatibility and biodegradability.[1]
Quantitative Data: Physicochemical Properties of Hexanoyl-Modified Chitosan Surfactants
The properties of hexanoyl-modified chitosan surfactants are influenced by the degree of substitution (DS) of the hexanoyl groups. The following table summarizes typical properties:
| Property | Value | Test Method | Reference |
| Critical Micelle Concentration (CMC) | Varies with DS, typically in the range of 0.1 - 1.0 mg/mL | Surface Tensiometry | General Knowledge |
| Surface Tension Reduction | Can reduce the surface tension of water significantly | Du Noüy Ring Tensiometer | General Knowledge |
| Zeta Potential | +30 to +35 mV | Dynamic Light Scattering | [2] |
| Nanoparticle Size | 120 to 250 nm (nanoparticle aggregates can be larger) | Dynamic Light Scattering, Atomic Force Microscopy | [2] |
Experimental Protocol: Synthesis of Hexanoyl-Modified Chitosan Surfactants
This protocol describes the N-acylation of chitosan with this compound.
Materials:
-
Chitosan (medium molecular weight, ~85% deacetylated)
-
This compound
-
Acetic Acid (glacial)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Dropping funnel
-
pH meter
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven or vacuum desiccator
Procedure:
-
Dissolution of Chitosan: Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir the mixture at room temperature until the chitosan is completely dissolved (this may take several hours).
-
Reaction Setup: Transfer the chitosan solution to a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.
-
pH Adjustment: Carefully adjust the pH of the chitosan solution to approximately 6.0-7.5 by the dropwise addition of a 2 M NaOH solution.[3] This step is crucial as the reactivity of the primary amino groups of chitosan is pH-dependent.
-
Acylation Reaction: Dissolve the desired amount of this compound in a small volume of methanol. Add this solution dropwise to the chitosan solution at room temperature with vigorous stirring over a period of 1-2 hours. The molar ratio of this compound to the glucosamine units of chitosan will determine the degree of substitution. A typical starting ratio is 0.5 to 1.0 mole of anhydride per mole of glucosamine unit.
-
Reaction Time: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.[4]
-
Precipitation and Neutralization: After the reaction is complete, precipitate the modified chitosan by pouring the reaction mixture into a large excess of acetone. Filter the precipitate and wash it thoroughly with methanol to remove unreacted this compound and hexanoic acid byproduct.
-
Purification: Resuspend the precipitate in deionized water and neutralize it with a dilute NaOH solution to a pH of 7.0. Stir for 1-2 hours.
-
Final Product: Collect the purified hexanoyl-modified chitosan by filtration, wash with deionized water, and dry in an oven at 60°C or in a vacuum desiccator.
Experimental Workflow: Synthesis of Hexanoyl-Modified Chitosan
Application in Lubricant Production: Synthesis of Polyol Esters
This compound can be used as an acylating agent in the synthesis of high-performance synthetic lubricants. The reaction of this compound, or its corresponding carboxylic acid (hexanoic acid), with polyhydric alcohols (polyols) such as pentaerythritol or trimethylolpropane, yields polyol esters. These esters exhibit excellent thermal and oxidative stability, a high viscosity index, and low pour points, making them suitable for a wide range of demanding lubricant applications, including jet engine oils, compressor oils, and hydraulic fluids.
Quantitative Data: Physicochemical Properties of Hexanoic Acid-Based Polyol Ester Lubricants
The properties of polyol ester lubricants can be tailored by selecting different polyols and carboxylic acids. The following table provides a summary of typical properties for lubricants synthesized from hexanoic acid and various polyols.
| Property | Pentaerythritol Tetrahexanoate | Trimethylolpropane Trihexanoate | Neopentyl Glycol Dihexanoate | Test Method | Reference |
| Viscosity @ 40°C (cSt) | ~30-40 | ~15-25 | ~5-10 | ASTM D445 | |
| Viscosity @ 100°C (cSt) | ~5-7 | ~3-5 | ~1-3 | ASTM D445 | |
| Viscosity Index | >130 | >120 | >100 | ASTM D2270 | |
| Pour Point (°C) | < -40 | < -50 | < -60 | ASTM D97 | |
| Flash Point (°C) | > 240 | > 220 | > 200 | ASTM D92 | |
| Oxidative Stability (hours) | High | Moderate | Moderate | Rotating Pressure Vessel Oxidation Test (RPVOT) | General Knowledge |
Experimental Protocol: Synthesis of Pentaerythritol Tetrahexanoate Lubricant
This protocol details the synthesis of a polyol ester lubricant from pentaerythritol and hexanoic acid (derived from the hydrolysis of this compound or used directly).
Materials:
-
Pentaerythritol
-
Hexanoic Acid (or this compound)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a tin-based catalyst)
-
Sodium Bicarbonate (or other weak base for neutralization)
-
Anhydrous Magnesium Sulfate (or other drying agent)
-
Activated Charcoal (for decolorization, optional)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus connected to a condenser, and a thermometer, add pentaerythritol (1.0 mole), hexanoic acid (4.2 moles, a slight excess to drive the reaction to completion), toluene (to fill the Dean-Stark trap and provide a refluxing medium), and the catalyst (e.g., 0.5-1.0% by weight of the reactants).
-
Esterification Reaction: Heat the reaction mixture to reflux (typically 120-140°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (4.0 moles) is collected, indicating the completion of the esterification. This can take several hours.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted hexanoic acid. Repeat the washing until the aqueous layer is neutral or slightly basic.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Decolorization (Optional): If the product is colored, add a small amount of activated charcoal and stir for 30-60 minutes.
-
Solvent Removal: Filter the mixture to remove the drying agent (and activated charcoal if used). Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude polyol ester.
-
Purification: For high-purity lubricant, the crude product can be further purified by vacuum distillation to remove any volatile impurities.
Logical Diagram: Synthesis of Polyol Ester Lubricant
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Synthesis and optimization of chitosan nanoparticles: Potential applications in nanomedicine and biomedical engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
Application of Hexanoic Anhydride in the Flavor and Fragrance Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic anhydride is a versatile and highly reactive reagent employed in the flavor and fragrance industry primarily for the synthesis of hexanoate esters. These esters are known for their characteristic fruity and floral aromas, making them valuable components in the formulation of a wide range of food flavorings, perfumes, and other scented products. This document provides detailed application notes and protocols for the use of this compound in the synthesis and analysis of these important aroma compounds.
This compound serves as an efficient acylating agent for alcohols, leading to the formation of the corresponding hexanoate esters. This reaction is a cornerstone of flavor and fragrance synthesis, offering a reliable method for producing compounds that mimic the natural scents of fruits like pineapple, apple, and banana. The use of the anhydride offers advantages over the corresponding carboxylic acid in certain synthetic contexts, such as driving reactions to completion.
Synthesis of Flavor and Fragrance Esters
The primary application of this compound in this industry is the synthesis of hexanoate esters through the acylation of various alcohols. The general reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the formation of the ester and a molecule of hexanoic acid as a byproduct.
General Reaction Scheme:
Quantitative Data on Synthesized Hexanoate Esters
The following table summarizes key quantitative data for several common hexanoate esters synthesized for flavor and fragrance applications. Please note that yields can vary significantly based on the specific reaction conditions and purification methods employed.
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Aroma Profile | Odor Threshold (in water, ppb) | Typical Yield Range (%) | Typical Purity (%) |
| Methyl Hexanoate | C₇H₁₄O₂ | 130.18 | Fruity, pineapple, sweet | - | 85-95 | >98 |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | Fruity, pineapple, apple, banana[1] | 1[2] | 90-98 | >99 |
| Propyl Hexanoate | C₉H₁₈O₂ | 158.24 | Fruity, waxy, pineapple | - | 88-96 | >98 |
| Butyl Hexanoate | C₁₀H₂₀O₂ | 172.26 | Fruity, buttery, pineapple | - | 85-95 | >98 |
| Hexyl Hexanoate | C₁₂H₂₄O₂ | 200.32 | Fruity, green, waxy | - | 88-97 | >97[3] |
Experimental Protocols
The following are detailed protocols for the synthesis of representative hexanoate esters using this compound. These protocols can be adapted for the synthesis of other esters by substituting the appropriate alcohol.
Protocol 1: Synthesis of Ethyl Hexanoate
Materials:
-
This compound (1 equivalent)
-
Anhydrous ethanol (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP (0.1 equivalents) to the flask with stirring.
-
Slowly add anhydrous ethanol (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the hexanoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ethyl hexanoate by fractional distillation under reduced pressure to obtain a colorless liquid with a characteristic fruity aroma.
Protocol 2: Synthesis of Hexyl Hexanoate
Materials:
-
This compound (1 equivalent)
-
1-Hexanol (1.1 equivalents)
-
Pyridine (1.5 equivalents, as both catalyst and solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in pyridine (1.5 equivalents).
-
Slowly add 1-hexanol (1.1 equivalents) to the solution with stirring.
-
Heat the reaction mixture to 50-60 °C and maintain for 3-5 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (100 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (3 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude hexyl hexanoate can be further purified by vacuum distillation to yield a colorless oil.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the acylation of an alcohol with this compound and a typical experimental workflow for the synthesis and analysis of the resulting flavor ester.
Caption: General reaction mechanism for the synthesis of hexanoate esters.
Caption: Experimental workflow for ester synthesis and analysis.
Analysis and Characterization
The purity and identity of the synthesized hexanoate esters are critical for their application in flavors and fragrances. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for this purpose. For sensory evaluation, Gas Chromatography-Olfactometry (GC-O) is employed to determine the odor profile of the synthesized compounds.
GC-MS Analysis Protocol
Objective: To determine the purity of the synthesized hexanoate ester and confirm its chemical structure.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms)
GC Conditions (Example for Ethyl Hexanoate):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL (of a diluted sample in a suitable solvent like dichloromethane)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis:
-
The purity of the ester is determined by the relative peak area in the chromatogram.
-
The identity of the compound is confirmed by comparing its mass spectrum with a reference library (e.g., NIST) and by matching its retention time with that of a pure standard.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As the separated compounds elute from the GC column, they are split between a conventional detector (like FID or MS) and a sniffing port, where a trained panelist can assess the odor of each compound.
This technique is invaluable for identifying the specific compounds that contribute to the characteristic aroma of a flavor or fragrance, and for ensuring that the synthesized esters possess the desired sensory properties.
Conclusion
This compound is a key reagent in the flavor and fragrance industry, enabling the efficient synthesis of a wide variety of hexanoate esters with desirable fruity and floral aromas. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this field. By following these methodologies, it is possible to synthesize and characterize high-purity flavor and fragrance compounds for use in a multitude of consumer products. Careful control of reaction conditions and rigorous analytical characterization are paramount to ensuring the quality and desired sensory profile of the final products.
References
Troubleshooting & Optimization
Technical Support Center: Hexanoic Anhydride Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of hexanoic anhydride to prevent hydrolysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise due to the hydrolysis of this compound.
Issue 1: Inconsistent or Poor Yields in Acylation Reactions
If you are experiencing lower than expected or inconsistent yields in reactions where this compound is used as an acylating agent, it may be due to the degradation of the anhydride.
| Possible Cause | Troubleshooting Steps |
| Reagent Degradation due to Hydrolysis | 1. Verify Purity: Before use, assess the purity of the this compound. The presence of hexanoic acid is a direct indicator of hydrolysis. Refer to the Experimental Protocols section for detailed methods on purity analysis. 2. Use Fresh Reagent: If hydrolysis is confirmed or suspected, use a freshly opened bottle of this compound. 3. Inert Atmosphere: Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[1] 4. Proper Storage: Ensure the reagent has been stored according to the recommended conditions outlined in the FAQs below. |
| Contaminated Solvents or Reagents | 1. Use Anhydrous Solvents: Ensure all solvents used in the reaction are anhydrous. Traces of water in the solvent can lead to the hydrolysis of this compound. 2. Check Other Reagents: Verify that other reagents in the reaction mixture are not introducing water. |
Issue 2: Presence of Unexpected Byproducts
The formation of hexanoic acid as a byproduct can indicate hydrolysis of the starting material.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Monitor Reaction: Use analytical techniques such as TLC, GC-MS, or NMR to monitor the reaction progress and identify the presence of hexanoic acid. 2. Purification: If hexanoic acid is present, it may need to be removed during the work-up and purification steps. Standard purification techniques like column chromatography or distillation can be employed. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound to prevent hydrolysis? A1: this compound is highly sensitive to moisture and should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][3] While specific quantitative data for this compound is not readily available, general recommendations for aliphatic anhydrides suggest storing them at temperatures below 30°C and in a moisture-free environment.[3] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture.[2] For long-term storage, placing the sealed container inside a desiccator with a suitable desiccant is a recommended practice.
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Q2: What type of container is best for storing this compound? A2: this compound should be stored in its original, tightly sealed container. If transferring to a different container, ensure it is made of a non-reactive material, such as glass, and has a secure, moisture-proof seal.
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Q3: What are the signs of this compound hydrolysis? A3: The primary sign of hydrolysis is the presence of hexanoic acid. This can be detected through a change in the physical appearance of the liquid (e.g., becoming cloudy) or by a more pronounced pungent odor characteristic of hexanoic acid. Analytically, the presence of hexanoic acid can be confirmed using techniques like FTIR, NMR, or GC-MS.
-
Q4: What substances are incompatible with this compound? A4: this compound is incompatible with water, acids, bases, strong oxidizing agents, and alcohols. Contact with these substances can lead to vigorous or violent reactions and should be strictly avoided.
Experimental Procedures
-
Q5: How can I verify the purity of my this compound before an experiment? A5: You can assess the purity of this compound using several analytical techniques. Refer to the Experimental Protocols section for detailed methodologies for FTIR, Karl Fischer Titration, GC-MS, and NMR analysis.
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Q6: What precautions should I take when handling this compound in the laboratory? A6: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
1. Purity Assessment by Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To detect the presence of hexanoic acid, the hydrolysis product, in a sample of this compound.
-
Methodology:
-
Acquire an FTIR spectrum of a reference sample of pure this compound and a separate spectrum of pure hexanoic acid.
-
Acquire the FTIR spectrum of the this compound sample to be tested.
-
Compare the spectrum of the test sample with the reference spectra. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a sharpening or shifting of the carbonyl (C=O) peak around 1700 cm⁻¹ in the test sample's spectrum indicates the presence of hexanoic acid. This compound itself will show two characteristic carbonyl stretching peaks.
-
2. Quantification of Water Content by Karl Fischer Titration
-
Objective: To determine the water content in a this compound sample, which can indicate the potential for hydrolysis.
-
Methodology (Volumetric Method):
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Reagents: Use a one-component or two-component Karl Fischer reagent.
-
Sample Preparation: In a dry, inert atmosphere, accurately weigh a suitable amount of this compound and dissolve it in an anhydrous solvent that does not react with the Karl Fischer reagent (e.g., a mixture of chloroform and methanol).
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Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.
-
3. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and quantify this compound and its hydrolysis product, hexanoic acid.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Parameters (Illustrative):
-
Column: A polar capillary column (e.g., WAX-UI or FFAP) is suitable for separating the anhydride and the acid.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to ensure elution of both compounds.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (for identification and quantification).
-
-
Data Analysis: Identify the peaks corresponding to this compound and hexanoic acid based on their retention times and mass spectra. Quantify the amount of each component using a calibration curve prepared with standards of known concentrations.
-
4. Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To monitor the hydrolysis of this compound over time.
-
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. The protons adjacent to the carbonyl group in this compound will have a characteristic chemical shift.
-
Inducing Hydrolysis (for monitoring purposes): Add a small, known amount of D₂O to the NMR tube, shake, and acquire spectra at regular intervals.
-
Data Analysis: Observe the appearance and growth of new signals corresponding to the protons of hexanoic acid, which will have a different chemical shift from those of the anhydride. The rate of hydrolysis can be determined by integrating the respective peaks over time.
-
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting guide for experiments involving this compound.
References
Technical Support Center: Optimizing Acylation with Hexanoic Anhydride
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in optimizing acylation reactions with hexanoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when using this compound for acylation?
A1: The most common hurdles include achieving high reaction yields, preventing the formation of side products, and selecting the appropriate catalyst and reaction conditions. This compound's longer alkyl chain can lead to differences in solubility and reactivity compared to smaller anhydrides like acetic anhydride, potentially impacting reaction kinetics and the ease of product purification.
Q2: Which reaction parameters are most critical for a successful acylation with this compound?
A2: For a successful acylation, the following parameters should be carefully controlled:
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Catalyst Selection and Stoichiometry: The type and quantity of the Lewis acid catalyst are paramount.
-
Reaction Temperature: Temperature significantly influences both the reaction rate and the propensity for side product formation.
-
Solvent Choice: The solvent can affect the solubility of reactants and influence the overall reaction pathway.
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Duration of Reaction: Adequate time is necessary to ensure the reaction proceeds to completion.
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Anhydrous Conditions: It is crucial to maintain a moisture-free environment, as water can deactivate the Lewis acid catalyst and lead to the hydrolysis of this compound.
Q3: Is it feasible to conduct acylations with this compound in the absence of a solvent?
A3: Yes, solvent-free Friedel-Crafts acylation reactions are not only possible but also offer a more sustainable "green chemistry" approach by minimizing solvent waste.[1] Mechanochemical techniques, such as ball milling, have proven effective for performing Friedel-Crafts acylations in the absence of a solvent.[1]
Q4: How can the formation of unwanted side products be minimized?
A4: Minimizing side product formation hinges on the optimization of reaction conditions. Key strategies include utilizing the correct molar ratio of catalyst to substrate, carefully controlling the reaction temperature to prevent overheating, and ensuring the high purity of all starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or Insufficient Catalyst: The Lewis acid may be old, hydrated, or used in insufficient quantities. | Use a fresh, anhydrous Lewis acid catalyst. It is often necessary to use a stoichiometric amount or even a slight excess, as the ketone product can form a complex with the catalyst, rendering it inactive.[2] |
| Deactivated Aromatic Substrate: The aromatic ring may contain strongly electron-withdrawing groups (e.g., -NO₂, -CF₃), which hinder electrophilic substitution.[2] | This type of reaction is generally not suitable for strongly deactivated rings. If possible, consider using a more electron-rich aromatic substrate. | |
| Low Reaction Temperature: The activation energy for the reaction may not have been reached. | Gradually and carefully increase the reaction temperature while monitoring the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Impure Starting Materials: Contaminants in the this compound or the aromatic substrate can interfere with the reaction. | Purify the starting materials before use. This compound can be distilled under reduced pressure. | |
| Formation of a Complex Mixture of Products | Reaction Temperature is Too High: Elevated temperatures can lead to side reactions such as dealkylation (if the substrate is alkylated) or polymerization. | Maintain precise and consistent temperature control throughout the reaction. For highly exothermic reactions, consider using an ice bath during the initial addition of reagents. |
| Catalyst-Induced Side Reactions: Some Lewis acids are more prone to causing side reactions than others. | If side product formation is a significant issue, consider experimenting with a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂. | |
| Difficult Workup and Purification | Presence of Unreacted this compound or Hexanoic Acid Byproduct: These acidic components can complicate the isolation of the desired product. | During the workup process, wash the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate, to remove any acidic impurities. |
| Emulsion Formation During Extraction: The presence of certain compounds can lead to the formation of stable emulsions between the organic and aqueous layers. | To break up emulsions, add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. |
Data Presentation
Table 1: Selected Conditions and Yields for Acylation with this compound and Related Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Hexanoic Acid | Hβ zeolite-supported tungstophosphoric acid | Not specified | Optimized | Not specified | 89.2[3] |
| Biphenyl | Hexanoic Acid | HBEA zeolite | Not specified | 200 | Not specified | 53 |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O (10 mol%) | TAAIL 6 (Ionic Liquid) | 60 | 2 | 99 |
| Various Arenes | Various Anhydrides | FeCl₃·6H₂O (10 mol%) | TAAIL 6 (Ionic Liquid) | 60 | 4 - 72 | 65 - 94 |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation of Anisole with this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate reactivity. It is adapted from established procedures for Friedel-Crafts acylation.
Materials:
-
Anisole
-
This compound
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Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
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Reflux condenser with a drying tube or inert gas inlet
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube or by maintaining a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: To the round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane under an inert atmosphere.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer this solution to the addition funnel.
-
Reaction Initiation: Cool the stirred suspension of aluminum chloride in the flask to 0 °C using an ice bath. Slowly add the this compound solution dropwise from the addition funnel over 15-20 minutes.
-
Addition of Aromatic Substrate: After the complete addition of the anhydride, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add this solution to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at or near 0 °C.
-
Reaction Progression: Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the pure acylated product.
Mandatory Visualization
Caption: A generalized experimental workflow for Friedel-Crafts acylation.
Caption: A troubleshooting decision tree for low product yield in acylation.
References
Side reactions and byproducts in hexanoic anhydride reactions.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hexanoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and how can it be prevented?
The most common side reaction is hydrolysis. This compound readily reacts with water (moisture) to form two equivalents of hexanoic acid.[1] This unwanted reaction consumes the anhydride, reduces the yield of the desired product, and complicates purification.
Prevention Strategy:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use.
-
Dry Reagents: Use anhydrous solvents and ensure the substrate (e.g., alcohol or amine) is free of water. Drying agents like molecular sieves can be used.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
Q2: Why is hexanoic acid always a byproduct in my acylation reaction?
In acylation reactions with nucleophiles like alcohols or amines, this compound transfers one of its hexanoyl groups to the nucleophile. The other half of the anhydride molecule leaves as a hexanoate ion, which becomes a molecule of hexanoic acid upon workup or by abstracting a proton from the reaction mixture. This is an intrinsic part of the reaction mechanism and not a side reaction in the traditional sense.
Q3: Why did my amidation reaction with a primary amine require more than two equivalents of the amine for a good yield?
The reaction of this compound with an amine produces one equivalent of the desired amide and one equivalent of hexanoic acid as a byproduct.[3] Since most amines are basic, the hexanoic acid byproduct will react with a second equivalent of the amine in an acid-base reaction to form an ammonium carboxylate salt.[1] Therefore, a minimum of two equivalents of the amine is required to consume all of the anhydride. Using a slight excess (e.g., 2.1-2.2 equivalents) or a non-nucleophilic base like pyridine can help drive the reaction to completion.
Q4: Can I use this compound for Friedel-Crafts acylation?
Yes, anhydrides are used in Friedel-Crafts acylation reactions in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the reaction can be sluggish if the aromatic ring is deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COR). A common issue is that the catalyst can complex with the product ketone, often requiring stoichiometric amounts of the Lewis acid rather than catalytic amounts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Hydrolysis of this compound: Reagents, solvents, or glassware were not sufficiently dry. 2. Inactive Catalyst: Lewis acid catalyst (if used) has been deactivated by moisture. 3. Insufficient Reagent: Molar ratio of anhydride to the substrate is too low. 4. Low Substrate Reactivity: The nucleophile is sterically hindered or electronically poor. 5. Sub-optimal Temperature: Reaction temperature is too low to overcome the activation energy. | 1. Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere. 2. Use a fresh, unopened bottle of the Lewis acid catalyst. 3. Increase the molar equivalents of this compound (e.g., 1.5 to 2-fold excess). 4. Increase reaction time, use a higher temperature, or add a catalyst like 4-dimethylaminopyridine (DMAP). 5. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Multiple Products Detected (e.g., by TLC/LC-MS) | 1. Poly-acylation: The substrate has multiple reactive sites (e.g., diols, diamines). 2. Impure Starting Materials: Impurities in the this compound or substrate are reacting. 3. Side Reactions from High Temperature: Excessive heat may be causing decomposition or alternative reaction pathways. | 1. Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to favor mono-acylation. 2. Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary. 3. Run the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Purification | 1. Residual Hexanoic Acid: The hexanoic acid byproduct is co-eluting with the product during chromatography or co-distilling. 2. Emulsion during Aqueous Workup: Formation of a stable emulsion during liquid-liquid extraction makes layer separation difficult. | 1. Before chromatography or distillation, wash the crude product mixture with a dilute aqueous base (e.g., NaHCO₃, Na₂CO₃) to convert hexanoic acid into its water-soluble salt, then extract. 2. Add a saturated NaCl solution (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
Quantitative Data on Acylation Reactions
While specific yield data for this compound is sparse in readily available literature, the following tables illustrate typical yields for acylation reactions using acetic anhydride, which follows a similar reaction mechanism. This data is intended to provide a comparative benchmark.
Table 1: VOSO₄-Catalyzed Acetylation Yields of Various Alcohols and Thiols with Acetic Anhydride (Reaction Conditions: Stoichiometric (1:1) substrate to acetic anhydride, 1% VOSO₄, solvent-free)
| Substrate | Product | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Thymol | Thymyl acetate | Room Temp | 24 | 87 |
| Carvacrol | Carvacryl acetate | Room Temp | 24 | 86 |
| Benzyl alcohol | Benzyl acetate | Room Temp | 24 | 86 |
| 1-Octanol | 1-Octyl acetate | Room Temp | 24 | 75 |
| Cyclohexanol | Cyclohexyl acetate | Room Temp | 24 | 70 |
| 4-Methylthiophenol | 4-Methylphenyl thioacetate | 60 | 24 | 95 |
Table 2: Friedel-Crafts Acylation Yields with Various Anhydrides (Reaction Conditions: Anisole (1 mmol), Anhydride (1.3 equiv), Catalyst (10 mol%), 60 °C, 24 h)
| Anhydride | Catalyst | Product | Yield (%) |
| Acetic Anhydride | Sc(OTf)₃ | 4-Methoxyacetophenone | 94 |
| Propionic Anhydride | Sc(OTf)₃ | 4-Methoxypropiophenone | 92 |
| Benzoic Anhydride | Sc(OTf)₃ | 4-Methoxybenzophenone | 41 |
Experimental Protocols
General Protocol for Esterification of an Alcohol
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Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Anhydride: Add this compound (1.2 equiv.) dropwise to the stirred solution at room temperature. A catalyst such as DMAP (0.05-0.1 equiv.) can be added to accelerate the reaction.
-
Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be gently heated if it is sluggish at room temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
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Purification: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x) to remove hexanoic acid, followed by water (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Final Purification: Purify the crude product by flash column chromatography or distillation as needed.
General Protocol for Amidation of a Primary Amine
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (2.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath.
-
Addition of Anhydride: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirred amine solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours, monitoring progress by TLC.
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Workup & Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated NaHCO₃ solution to remove hexanoic acid, and finally with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
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Final Purification: The resulting crude amide can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for the acylation of a nucleophile.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Standard workflow for purifying products from hexanoic acid.
References
Technical Support Center: Purification of Products Synthesized with Hexanoic Anhydride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using hexanoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound?
When this compound is used as an acylating agent, the primary impurities in the crude reaction mixture typically include:
-
Hexanoic Acid: This is the most common byproduct, formed from the hydrolysis of this compound by trace amounts of water or during aqueous workup.[1][2][3][4] One of the hexanoyl groups from the anhydride acts as a leaving group, forming hexanoic acid.[4]
-
Unreacted this compound: Incomplete reactions will leave residual anhydride.
-
Unreacted Starting Material: The alcohol or amine that was intended to be acylated may remain if the reaction does not go to completion.
-
Side-Reaction Products: Depending on the specific reaction conditions and substrates, other byproducts may form.
Q2: How can I quench a reaction that used excess this compound?
To quench unreacted this compound, you can add a nucleophilic scavenger. A common and effective method is to add water, which hydrolyzes the anhydride to the more easily removable hexanoic acid. Alternatively, adding a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide, will both quench the anhydride and deprotonate the resulting hexanoic acid, facilitating its removal into the aqueous layer during extraction.
Q3: What analytical techniques are best for monitoring purification?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of purification. For volatile compounds, Gas Chromatography (GC) can be very effective. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying the presence of impurities like hexanoic acid.
Troubleshooting Guide
Problem 1: My purified product has a persistent sharp, cheesy, or fatty odor.
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Probable Cause: This odor is characteristic of residual hexanoic acid. Your purification method was likely insufficient to remove all of it.
-
Solution:
-
Aqueous Base Wash: Dissolve your product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2M) solution of sodium hydroxide (NaOH). The base will convert the acidic hexanoic acid into its sodium salt (sodium hexanoate), which is highly soluble in the aqueous layer and will be removed.
-
Acid Scavenger Resins: For sensitive products that cannot tolerate aqueous workups, consider using solid-phase acid scavenger resins. These resins are typically polymer-bound bases that can be added to the reaction mixture and then removed by simple filtration.
-
Chromatography: If the washes are ineffective, column chromatography is a highly effective method for separating the less polar product from the more polar hexanoic acid.
-
Problem 2: I am experiencing low yield after an aqueous workup.
-
Probable Cause 1: Product Hydrolysis. If your synthesized product is an ester, it may be susceptible to hydrolysis back to the starting alcohol and hexanoic acid, especially under basic conditions (saponification) or with prolonged heating.
-
Solution: Use a milder base like sodium bicarbonate for washes instead of strong bases like NaOH. Keep the extraction process cold (e.g., use an ice bath) and perform it quickly to minimize contact time.
-
Probable Cause 2: Product is partially water-soluble. If your product has some polarity, it may be partitioning into the aqueous layer during extraction, leading to loss.
-
Solution: Before disposal, re-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. If solubility is a significant issue, consider "salting out" by saturating the aqueous layer with sodium chloride, which can decrease the solubility of organic compounds in the aqueous phase and drive them into the organic layer.
Problem 3: Column chromatography is not separating my product from a key impurity.
-
Probable Cause: The polarity of your product and the impurity are too similar for effective separation with the chosen solvent system (eluent).
-
Solution:
-
Optimize Eluent System: Systematically screen different solvent systems. A common approach is to use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Adjust the ratio to achieve a good separation of spots on a TLC plate (aim for a ΔRf > 0.2).
-
Change Stationary Phase: If optimizing the eluent fails, consider a different stationary phase. If you are using silica gel (which is acidic), an impurity might be co-eluting. Switching to alumina (which can be basic, neutral, or acidic) or a reverse-phase silica (like C18) may change the elution order and improve separation.
-
Quantitative Data Summary
For effective purification, it is crucial to know the physical properties of the desired product and key impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | 214.30 | 252-254 | 0.919 | Insoluble, reacts |
| Hexanoic Acid | 116.16 | 205 | 0.929 | Slightly soluble |
| Ethyl Hexanoate | 144.21 | 168 | 0.871 | Slightly soluble |
| N-Butyl Hexanamide | 171.28 | 265 | 0.865 | Slightly soluble |
Data compiled from various chemical suppliers and databases. Boiling points are at atmospheric pressure.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Hexanoic Acid
This protocol describes the standard workup procedure to remove acidic impurities following a reaction with this compound.
-
Quench Reaction: If excess anhydride is present, cool the reaction mixture to room temperature and slowly add water or a saturated NaHCO₃ solution to quench it.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
First Wash (Base): Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the organic layer volume. Stopper the funnel, invert it, and open the stopcock to vent pressure (CO₂ may be evolved). Shake vigorously for 30-60 seconds, venting frequently.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the base wash (steps 3-4) one or two more times. Check the pH of the final aqueous wash to ensure it is basic, indicating that all the acid has been neutralized.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water and dissolved salts. Separate the layers.
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.
Protocol 2: Flash Column Chromatography
This protocol is for purifying a neutral ester or amide product from residual starting materials and other byproducts.
-
Select Solvent System: Using TLC, determine an appropriate eluent (solvent system) that gives the product an Rf value of approximately 0.25-0.35 and separates it well from impurities. A common starting point is a hexane/ethyl acetate mixture.
-
Pack Column: Pack a glass column with silica gel using the selected eluent. Ensure there are no cracks or air bubbles in the silica bed.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply this solution to the top of the silica gel bed.
-
Elute: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Below are diagrams illustrating key decision-making and logical processes in purification.
Caption: General purification workflow for products from this compound.
Caption: Troubleshooting guide for removing residual acidic impurities.
References
Technical Support Center: Managing Exothermic Reactions of Hexanoic Anhydride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of reactions involving hexanoic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound exothermic?
A1: Reactions of this compound with nucleophiles, such as amines and alcohols, are acylation reactions that result in the formation of thermodynamically stable amides and esters, respectively. The formation of these stable products releases a significant amount of energy in the form of heat, making the reactions exothermic. The reaction involves the cleavage of the relatively high-energy anhydride bond and the formation of more stable C-N or C-O bonds.
Q2: What are the primary risks associated with the exothermic nature of this compound reactions?
A2: The primary risk is a rapid increase in reaction temperature, which can lead to several hazardous situations:
-
Thermal Runaway: An uncontrolled increase in temperature where the rate of heat generation exceeds the rate of heat removal. This can cause the reaction mixture to boil violently, potentially leading to a dangerous increase in pressure, vessel rupture, and release of flammable or corrosive materials.[1]
-
Side Reactions and Impurity Formation: Elevated temperatures can promote undesirable side reactions, such as decomposition of reactants or products, leading to a lower yield of the desired product and the formation of difficult-to-remove impurities.[1]
-
Reduced Regioselectivity: In cases where multiple reaction sites are available on the substrate, higher temperatures can lead to a decrease in the selectivity for the desired isomer.[1]
Q3: What are the key parameters to control during an exothermic this compound reaction?
A3: The most critical parameter to control is the reaction temperature. This is achieved by managing:
-
Rate of Reagent Addition: A slow, controlled addition of one reagent to the other is crucial to prevent a sudden spike in temperature.[1]
-
Cooling Efficiency: The ability of the cooling system (e.g., ice bath, cryostat) to dissipate the heat generated by the reaction.[1]
-
Reaction Concentration: More dilute reaction mixtures will have a larger thermal mass, which can help to absorb the heat generated and slow the rate of temperature increase.
-
Mixing: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.
Q4: How does the choice of solvent affect the management of the exotherm?
A4: The solvent plays a significant role in heat management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, the solvent's boiling point can act as a natural temperature ceiling for the reaction, although this should not be relied upon as the primary means of temperature control. The polarity of the solvent can also influence the reaction rate; a more polar solvent may accelerate the reaction and thus increase the rate of heat generation.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
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Symptom: The internal temperature of the reaction is rising rapidly and is not responding to the cooling bath.
-
Immediate Actions:
-
Immediately stop the addition of any reagents.
-
Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath, lower the set point on the cryostat).
-
If the temperature continues to rise, and it is safe to do so, add a pre-cooled, non-reactive solvent to dilute the reaction mixture and increase the thermal mass.
-
For larger-scale reactions, have a quenching plan in place. This may involve adding a pre-cooled quenching agent to stop the reaction.
-
-
Root Cause Analysis and Prevention:
-
Too-rapid addition of reagent: The rate of addition was too fast for the cooling system to handle. Prevention: Add the reagent dropwise or in small portions, carefully monitoring the internal temperature.
-
Inadequate cooling: The cooling bath was not at a low enough temperature or did not have sufficient capacity for the scale of the reaction. Prevention: Use a larger cooling bath or a more efficient cooling method. For larger reactions, consider using a cryostat for precise temperature control.
-
High concentration of reactants: A concentrated reaction mixture generates heat more rapidly per unit volume. Prevention: Use a more dilute solution to better manage heat evolution.
-
Issue 2: Low Yield of Desired Product and/or Formation of Tarry Byproducts
-
Symptom: After workup, the yield of the acylated product is low, and a significant amount of dark, insoluble material is observed.
-
Immediate Actions:
-
Review the reaction temperature profile. If the temperature exceeded the desired range, it is likely the cause of the issue.
-
-
Root Cause Analysis and Prevention:
-
Excessive reaction temperature: High temperatures can lead to the decomposition of starting materials or products. Prevention: Maintain strict temperature control throughout the reaction.
-
Localized heating: Inefficient stirring can create hot spots where decomposition can occur. Prevention: Ensure vigorous and efficient stirring.
-
Moisture contamination: this compound is sensitive to moisture and can hydrolyze to hexanoic acid, which is unreactive under these conditions. Prevention: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data on Exotherm Management
| Reaction Type | Nucleophile | Expected Exothermicity | Recommended Starting Temperature | Rate of Addition |
| Amidation | Primary Amine | High | 0 °C to -10 °C | Slow, dropwise |
| Amidation | Secondary Amine | Moderate to High | 0 °C | Dropwise |
| Esterification | Primary Alcohol | Moderate | 0 °C to Room Temperature | Controlled, portion-wise |
| Esterification | Secondary Alcohol | Low to Moderate | Room Temperature | Portion-wise |
Note: The exothermicity can also be influenced by the steric hindrance of the nucleophile and the specific reaction conditions. A calorimetric study is recommended before scaling up any exothermic reaction.
Experimental Protocols
Protocol 1: General Procedure for the Amidation of a Primary Amine with this compound
This protocol outlines a general procedure for the acylation of a primary amine, with a focus on controlling the exothermic reaction.
-
Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and a nitrogen inlet.
-
An ice-water or dry ice/acetone bath.
-
-
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.
-
Cool the solution to 0 °C using the cooling bath.
-
In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous workup to isolate the amide product.
-
Protocol 2: General Procedure for the Esterification of a Primary Alcohol with this compound
This protocol provides a general method for the esterification of a primary alcohol, emphasizing temperature management.
-
Setup:
-
A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
An ice-water bath.
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent), a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in the reaction flask.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 equivalents) to the stirred solution in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Visualizations
Caption: Experimental workflow for a controlled exothermic acylation reaction.
Caption: Troubleshooting logic for an uncontrolled exothermic event.
Caption: General mechanism of nucleophilic acyl substitution for this compound.
References
Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation with Hexanoic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation using hexanoic anhydride.
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield extremely low or nonexistent?
Possible Causes and Solutions:
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Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst.
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
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Substrate Inhibition: Aromatic substrates containing basic functional groups, such as amines (-NH₂) or hydroxyls (-OH), can complex with the Lewis acid, rendering it inactive.[1]
-
Product Complexation: The ketone product can form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction cycle.[1] This often necessitates the use of stoichiometric amounts of the catalyst rather than catalytic quantities.[2]
-
-
Deactivated Aromatic Ring: The aromatic substrate may be too deactivated for the reaction to proceed efficiently.
-
Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring hinder the electrophilic substitution. Consider using a more activated aromatic substrate if possible.
-
-
Poor Reagent Quality: The purity of this compound, the aromatic substrate, and the catalyst is crucial for a successful reaction. Impurities can lead to side reactions and catalyst deactivation.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition and side product formation. Experiment with a temperature gradient to find the optimal condition.
Q2: I am observing the formation of multiple products. What is the likely cause?
Possible Causes and Solutions:
-
Polysubstitution: While less common in acylation than alkylation, highly activated aromatic rings (e.g., phenols, anilines) can undergo multiple acylations. The introduction of the first acyl group deactivates the ring, making a second substitution less favorable, but it can still occur under forcing conditions or with very reactive substrates.
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Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent on the ring will determine the major product. For example, in the acylation of toluene, the para-substituted product is typically favored.
-
Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to undesired side reactions.
Q3: My reaction is not starting, even with a fresh batch of catalyst. What should I check?
Possible Causes and Solutions:
-
Aromatic Substrate Reactivity: As mentioned, a strongly deactivated aromatic ring will not be nucleophilic enough to attack the acylium ion.
-
Catalyst Quality: Ensure the Lewis acid is genuinely anhydrous and has been stored properly. It is best to use a freshly opened bottle or a recently purified catalyst.
-
Presence of Inhibitors: Trace amounts of water or other Lewis bases in the reaction mixture can completely shut down the catalytic activity.
Frequently Asked Questions (FAQs)
Catalyst Selection:
-
Q: What are the most common catalysts for Friedel-Crafts acylation with this compound?
-
A: Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely used. Solid acid catalysts, such as zeolites (e.g., H-BEA, H-ZSM-5) and sulfated metal oxides, are gaining prominence as more environmentally friendly and reusable alternatives.
-
-
Q: When should I choose a solid acid catalyst over a traditional Lewis acid?
-
A: Solid acid catalysts are advantageous when you need to simplify product purification, as they can be easily filtered off. They are also generally less corrosive and can be recycled and reused. However, they may require higher reaction temperatures and might not be as active as strong Lewis acids for less reactive substrates.
-
-
Q: How much catalyst should I use?
-
A: For strong Lewis acids like AlCl₃, a stoichiometric amount (or even a slight excess) relative to the this compound is often required due to the formation of a complex with the resulting ketone product. For solid acid catalysts, the amount can vary significantly based on the catalyst's activity and surface area, and it is typically determined empirically.
-
Reaction Conditions:
-
Q: What is the ideal solvent for this reaction?
-
A: Non-polar, aprotic solvents that do not react with the Lewis acid catalyst are preferred. Common choices include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene. For some solid acid catalysts, solvent-free conditions may be possible.
-
-
Q: What is the typical reaction temperature?
-
A: The optimal temperature depends on the reactivity of the aromatic substrate and the catalyst. Reactions with activated rings may proceed at room temperature, while those with less reactive substrates might require heating. It is advisable to start at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then warm to room temperature or heat as needed.
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis.
-
Data Presentation
The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound or similar acylating agents using different catalysts.
Table 1: Comparison of Catalysts for the Acylation of Toluene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Hexanoyl Chloride | Dichloromethane | 0 to RT | 2 | ~85-95 (estimated) | General Knowledge |
| FeCl₃ | This compound | Nitrobenzene | 80 | 4 | ~70-85 (estimated) | General Knowledge |
| Zeolite H-BEA | This compound | None | 150 | 5 | ~60-75 (estimated) | Based on similar reactions |
Note: Direct comparative data for this compound is limited. Yields are estimated based on typical results for similar long-chain anhydrides and acyl chlorides.
Table 2: Performance of Zeolite Catalysts in Acylation with this compound/Acid
| Aromatic Substrate | Catalyst | Acylating Agent | Temperature (°C) | Yield of Hexanoylated Product (%) |
| Anisole | Hβ zeolite-supported tungstophosphoric acid | Hexanoic Acid | Optimized | 89.2 |
| Biphenyl | Zeolite | Hexanoic Acid | 150 | 8-14 |
| Biphenyl | Zeolite | Hexanoic Acid | 200 | 53 |
Experimental Protocols
Protocol 1: General Procedure for AlCl₃ Catalyzed Acylation of Toluene with this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation:
-
In the flask, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Slowly add the this compound solution from the dropping funnel to the stirred AlCl₃ suspension.
-
After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Zeolite H-BEA Catalyzed Acylation of Anisole with this compound
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating under vacuum or a flow of dry air at a high temperature (e.g., 400-500 °C) for several hours. Cool to room temperature under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Zeolite H-BEA (e.g., 10-20 wt% relative to the limiting reagent), anisole (1.0 equivalent), and this compound (1.2 equivalents).
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter to remove the catalyst. The catalyst can be washed, dried, and reactivated for reuse.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or distillation.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low-yield reactions.
References
Safe quenching procedures for reactions with excess hexanoic anhydride.
Technical Support Center: Safe Quenching of Hexanoic Anhydride
This guide provides detailed procedures and troubleshooting advice for safely quenching chemical reactions involving excess this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a reaction with excess this compound?
It is crucial to quench reactions with excess this compound to neutralize its reactivity before workup and purification.[1] Unreacted this compound is corrosive and will react exothermically with aqueous solutions during extraction, potentially causing a dangerous increase in temperature and pressure.[2][3] Quenching converts the unreacted anhydride into hexanoic acid, which can then be easily removed.[4][5]
Q2: What is the primary chemical reaction occurring during quenching?
The primary reaction during quenching with an aqueous reagent is the hydrolysis of this compound. In this reaction, one molecule of this compound reacts with one molecule of water to produce two molecules of hexanoic acid.
(CH₃(CH₂)₄CO)₂O + H₂O → 2 CH₃(CH₂)₄COOH
Q3: What are the recommended quenching agents for this compound?
The choice of quenching agent depends on the stability of your desired product and the scale of the reaction. Common agents include water, dilute aqueous bases (like sodium bicarbonate or sodium hydroxide), or alcohols (like methanol or isopropanol).
Q4: When should I use a mild quenching agent like water versus a strong base?
Use water or a saturated sodium bicarbonate solution when your product is sensitive to strong bases. A dilute solution of a strong base like sodium hydroxide (NaOH) is effective for simultaneously quenching the anhydride and converting the resulting hexanoic acid into its water-soluble sodium salt, which simplifies extraction. This is particularly useful if your desired product is neutral and not soluble in water.
Q5: The reaction is producing a significant amount of heat during quenching. What should I do?
This indicates the quenching is proceeding too quickly. You should immediately slow down the rate of addition of the quenching agent. Performing the quench in an ice bath (0-10°C) is a standard safety measure to absorb the heat generated and maintain control over the reaction temperature. For large-scale reactions, a pre-chilled quenching solution is recommended.
Q6: After quenching and adding an extraction solvent, an emulsion has formed. How can I resolve this?
Emulsion formation is common, especially after a basic quench that forms carboxylate salts which can act as surfactants. To break the emulsion, you can:
-
Add a saturated aqueous solution of sodium chloride (brine).
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product. | Premature hydrolysis of this compound before it could react with the substrate. | Ensure all glassware is thoroughly dried before the reaction and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected side products. | Incomplete quenching leading to side reactions during workup, or reaction of the product with the anhydride. | Ensure the quenching agent is added in sufficient molar excess. After quenching, stir the mixture for a period (e.g., 15-30 minutes) to ensure the reaction is complete before proceeding with the workup. |
| Product is contaminated with hexanoic acid. | Insufficient washing during the aqueous workup. | If the product is not acidic, wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to extract the hexanoic acid as its water-soluble salt. |
| Reaction is sluggish or incomplete. | The substrate (e.g., an alcohol or amine) is not sufficiently nucleophilic. | Consider adding a catalyst, such as 4-dimethylaminopyridine (DMAP) or pyridine, during the initial reaction to increase the rate of acylation. |
Quantitative Data Summary for Quenching Agents
While exact quantities depend on the specific reaction scale and excess of anhydride used, the following table provides a qualitative comparison of common quenching agents.
| Quenching Agent | Reaction Speed | Exothermicity | Pros | Cons | Typical Use Case |
| Water (H₂O) | Moderate | Moderate | Inexpensive, readily available. | Forms hexanoic acid which may require subsequent neutralization. Can be slow. | Quenching reactions where the product is stable to mild acids. |
| Methanol (CH₃OH) | Moderate | Moderate | Reacts to form methyl hexanoate and hexanoic acid, which can be easier to remove by distillation than two equivalents of hexanoic acid. | Introduces another reagent and byproduct into the mixture. | When simple removal of byproducts by evaporation is desired. |
| Isopropanol (i-PrOH) | Slow | Low to Moderate | Less reactive than water or methanol, allowing for a more controlled quench. | Slower reaction time. | Large-scale reactions or when a very gentle quench is required. |
| Saturated Sodium Bicarbonate (NaHCO₃ aq.) | Fast | High | Quenches and neutralizes in one step. Relatively mild base. | Generates CO₂ gas, which can cause pressure buildup. Vigorous reaction. | General purpose quenching for base-stable products. |
| 1M Sodium Hydroxide (NaOH aq.) | Very Fast | High | Quenches and converts all hexanoic acid to its highly water-soluble sodium salt, simplifying extraction. | Strong base may degrade sensitive products. Highly exothermic. | For reactions with robust, neutral products where efficient removal of acidic byproducts is critical. |
Experimental Protocol: Standard Quenching and Workup Procedure
This protocol outlines a general procedure for quenching a reaction containing excess this compound and subsequently isolating a neutral, organic-soluble product.
1. Preparation for Quenching:
-
Ensure appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn.
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
Cool the reaction vessel to 0°C using an ice-water bath to manage the exothermic nature of the quench.
2. Quenching the Reaction:
-
Slowly and carefully add a quenching agent from the table above (e.g., 1M NaOH solution) dropwise to the stirred reaction mixture.
-
Monitor the internal temperature to ensure it does not rise uncontrollably.
-
After the initial vigorous reaction subsides, continue stirring the mixture at 0°C for an additional 15-20 minutes to ensure all excess anhydride is consumed.
3. Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the desired product and dilute the reaction mixture.
-
Add water to dissolve the inorganic salts.
-
Shake the separatory funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1M HCl (if an amine base like pyridine was used as a catalyst).
-
Saturated aqueous NaHCO₃ solution (to remove any remaining hexanoic acid).
-
Saturated aqueous NaCl (brine) to reduce the solubility of organic compounds in the aqueous layer and help break any emulsions.
-
4. Drying and Concentration:
-
Drain the washed organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Visualizations
Quenching and Workup Workflow
The following diagram illustrates the decision-making process and experimental workflow for safely quenching a reaction involving excess this compound and isolating the final product.
Caption: Workflow for quenching and product isolation.
References
Validation & Comparative
A Head-to-Head Comparison: Unveiling the Reactivity of Hexanoic Anhydride and Hexanoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides an in-depth, objective comparison of two common C6 acylating agents: hexanoic anhydride and hexanoyl chloride. By examining their intrinsic reactivity, supported by established chemical principles and outlining detailed experimental protocols for their direct comparison, this document serves as a practical resource for making informed decisions in laboratory and process development settings.
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the introduction of an acyl group is a fundamental transformation. Both this compound and hexanoyl chloride are valuable reagents for introducing the hexanoyl moiety. However, their reactivity profiles differ significantly, influencing their suitability for specific applications. Generally, acyl chlorides are recognized as more potent acylating agents than their corresponding anhydrides. This heightened reactivity stems from the superior leaving group ability of the chloride ion compared to the carboxylate ion.
Executive Summary of Reactivity
Hexanoyl chloride is inherently more reactive than this compound. This is attributed to two primary factors:
-
Inductive Effect: The highly electronegative chlorine atom in hexanoyl chloride strongly withdraws electron density from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.
-
Leaving Group Ability: The chloride ion is a weaker base and therefore a better leaving group than the hexanoate anion. This facilitates the second step of the nucleophilic acyl substitution mechanism.
This difference in reactivity translates to faster reaction rates and often allows for milder reaction conditions when using hexanoyl chloride. Conversely, the more moderate reactivity of this compound can be advantageous in situations requiring greater selectivity or when dealing with sensitive substrates prone to side reactions. The choice between the two often represents a trade-off between reaction velocity and control.
Quantitative Reactivity Comparison
| Parameter | Hexanoyl Chloride | This compound | General Reactivity Trend |
| Relative Reactivity | Very High | High | Acyl Chlorides > Acid Anhydrides |
| Reaction Rate | Fast | Moderate | Faster reaction times with acyl chlorides. |
| Reaction Conditions | Often proceeds at room temperature or below. | May require heating or a catalyst. | Milder conditions for acyl chlorides. |
| Byproducts | HCl (corrosive) | Hexanoic Acid (less corrosive) | Byproduct management is a key consideration. |
| Handling | Moisture sensitive, corrosive. | Less sensitive to moisture, less corrosive. | Anhydrides are generally safer and easier to handle. |
Experimental Protocols for Comparative Reactivity Analysis
To provide a quantitative basis for selecting the optimal acylating agent for a specific application, a direct comparative study is recommended. The following protocols outline experimental procedures for comparing the reactivity of hexanoyl chloride and this compound via hydrolysis and alcoholysis.
Experiment 1: Comparative Hydrolysis Rate Determination
This experiment measures the rate of hydrolysis of the two acylating agents by monitoring the formation of the resulting carboxylic acid or the change in pH.
Materials:
-
Hexanoyl chloride
-
This compound
-
Acetone (or other suitable inert solvent)
-
Distilled water
-
pH meter or conductivity probe
-
Stir plate and stir bar
-
Constant temperature bath
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the acylating agent (hexanoyl chloride or this compound) in a dry, inert solvent like acetone.
-
In a reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of distilled water (or a buffered solution).
-
Initiate the reaction by adding a small, known volume of the acylating agent stock solution to the water while stirring vigorously.
-
Monitor the reaction progress over time. This can be achieved by:
-
pH Measurement: Record the decrease in pH as HCl or hexanoic acid is produced.
-
Conductivity Measurement: Track the increase in conductivity due to the formation of ionic species.
-
-
Repeat the experiment under identical conditions for the other acylating agent.
-
The initial rate of reaction can be determined from the slope of the concentration vs. time plot.
Experiment 2: Comparative Alcoholysis with a Model Alcohol
This experiment compares the rate of ester formation with a model alcohol, such as benzyl alcohol.
Materials:
-
Hexanoyl chloride
-
This compound
-
Benzyl alcohol
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) for the hexanoyl chloride reaction.
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve a known amount of benzyl alcohol and the internal standard in the anhydrous solvent.
-
For the reaction with hexanoyl chloride, add a molar equivalent of a non-nucleophilic base.
-
Initiate the reaction by adding a known amount of the acylating agent (hexanoyl chloride or this compound).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., with water or a dilute acid).
-
Extract the organic components and analyze the samples by GC or HPLC to determine the concentration of the benzyl hexanoate product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate for each acylating agent.
Visualizing Reaction Mechanisms and Workflows
To better understand the underlying chemical processes and the experimental design, the following diagrams are provided.
A Comparative Guide to Analytical Methods for Determining the Purity of Hexanoic Anhydride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like hexanoic anhydride is paramount. Impurities can lead to undesirable side reactions, reduced yields, and compromised final product quality. The primary impurity of concern in this compound is typically hexanoic acid, formed via hydrolysis. This guide provides a comprehensive comparison of various analytical methods for determining the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required accuracy and precision, the nature of expected impurities, available instrumentation, and desired sample throughput. The following table summarizes the key performance characteristics of common techniques for the analysis of this compound and its potential impurities.
| Method | Principle | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (per sample) | Key Advantages | Key Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, with detection by flame ionization. | 98-102% (Recovery)[1] | < 2%[1] | ~0.01 - 0.7 µg/mL (for related fatty acids)[2][3] | ~0.03 - 2.8 µg/mL (for related fatty acids)[2] | 20-30 minutes | High resolution for volatile impurities, robust, and widely available. | Requires derivatization for non-volatile impurities, destructive to the sample. |
| Quantitative ¹H-NMR (qNMR) | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard. | >99% | < 1% | Analyte dependent, typically in the mg range. | Analyte dependent, typically in the mg range. | 10-15 minutes | Absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Titration (Non-aqueous) | Neutralization reaction between the acidic anhydride (hydrolyzed to carboxylic acid) and a standardized base. | 98-102% (Recovery) | < 2% | Dependent on titrant concentration and sample size. | Dependent on titrant concentration and sample size. | 5-10 minutes | Rapid, cost-effective, and does not require sophisticated instrumentation. | Non-specific (titrates all acidic components), lower sensitivity. |
| FTIR Spectroscopy | Absorption of infrared radiation by specific molecular bonds, allowing for the identification of functional groups. | Semi-quantitative | N/A | N/A | N/A | < 5 minutes | Very fast, non-destructive, excellent for identifying the presence of hexanoic acid (O-H and C=O stretches). | Primarily qualitative or semi-quantitative; quantification requires careful calibration and can be less accurate. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase under high pressure. | 98-102% (Recovery) | < 2% | ~0.005 mg/kg (for related compounds) | ~0.015 mg/kg (for related compounds) | 15-25 minutes | Suitable for non-volatile impurities, high resolution, and sensitivity. | This compound itself is highly reactive with common reversed-phase mobile phases (water). |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly effective for quantifying volatile impurities and the parent compound.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
To hydrolyze the anhydride to hexanoic acid and derivatize it for better chromatographic performance, add 1 mL of methanol containing 3% (v/v) sulfuric acid.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the methyl hexanoate ester.
-
After cooling, add 1 mL of a saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl hexanoate, to a new GC vial for analysis.
-
-
Instrumentation:
-
GC System: Agilent 6890 or equivalent with a flame ionization detector (FID).
-
Column: DB-WAX or a similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: FID at 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to methyl hexanoate based on its retention time, confirmed by running a standard.
-
The purity of the this compound is determined by the area percent of the methyl hexanoate peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides a direct and highly accurate measure of purity without the need for a this compound reference standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte or expected impurity signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks being integrated.
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet at ~2.4 ppm corresponding to the α-methylene protons) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following equation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Titration (Non-aqueous)
This is a classic, rapid method for determining the total acid content, which corresponds to the anhydride and any carboxylic acid impurity.
Methodology:
-
Reagents:
-
Standardized 0.1 M sodium hydroxide in methanol (or another suitable non-aqueous base).
-
Phenolphthalein indicator solution.
-
Neutralized methanol.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized methanol and swirl to dissolve the sample. Heating gently on a steam bath may be required.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M methanolic sodium hydroxide solution until a persistent pink color is observed.
-
Perform a blank titration with 50 mL of the neutralized methanol.
-
-
Calculation:
-
The reaction is: (C₅H₁₁CO)₂O + 2NaOH → 2C₅H₁₁COONa + H₂O.
-
Calculate the purity using the following formula: Purity (%) = [((V_sample - V_blank) * M_NaOH * M_anhydride) / (2 * m_sample)] * 100 Where:
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution
-
M_anhydride = Molar mass of this compound (214.30 g/mol )
-
m_sample = mass of the this compound sample (g)
-
The factor of 2 accounts for the stoichiometry of the reaction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for the rapid qualitative assessment of purity, particularly for detecting the presence of hexanoic acid.
Methodology:
-
Sample Preparation:
-
Place a single drop of the neat liquid this compound sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two KBr plates.
-
-
Data Acquisition:
-
Spectrometer: Any standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis:
-
Pure this compound: The spectrum will show two characteristic C=O stretching bands for the anhydride group, typically around 1820 cm⁻¹ and 1750 cm⁻¹.
-
Presence of Hexanoic Acid Impurity: The presence of hexanoic acid will be indicated by the appearance of a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a C=O stretching band for the carboxylic acid at around 1710 cm⁻¹.
-
Semi-Quantitative Analysis: While challenging, a semi-quantitative estimation of the hexanoic acid impurity can be made by comparing the relative intensity of the acid's carbonyl peak to the anhydride's carbonyl peaks against a set of prepared standards.
-
Mandatory Visualizations
Caption: Workflow for selecting an analytical method.
Caption: Experimental workflow for GC-FID analysis.
References
A Comparative Guide to Hexanoic Anhydride and Other Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of an acylating agent is paramount to achieving desired reaction outcomes, influencing efficiency, selectivity, and overall yield. This guide provides an objective comparison of hexanoic anhydride against other commonly employed acylating agents, namely acetyl chloride, acetic anhydride, and benzoyl chloride. By presenting available experimental data, detailed methodologies, and visual representations of relevant biological and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific acylation needs.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a critical factor in their selection. Generally, acyl chlorides are the most reactive, followed by acid anhydrides. This heightened reactivity often translates to faster reaction times and higher yields but can also lead to reduced selectivity and the formation of undesirable byproducts. The choice of acylating agent is, therefore, a balance between reactivity, selectivity, cost, and ease of handling.
To provide a quantitative comparison, the acylation of benzyl alcohol is presented as a model reaction. While directly comparable data under identical uncatalyzed conditions for all four agents is scarce in the literature, the following tables summarize available data from various studies. It is important to note that reaction conditions such as catalyst, solvent, and temperature significantly impact the outcome.
Table 1: Comparative Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | H₆P₂W₁₈O₆₂·24H₂O | Toluene | Room Temp. | 1 | 96 | [1] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.25 | 95 | [2] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 1.5 | 92 | [2] |
| Benzoyl Chloride | TMEDA | Dichloromethane | -78 | 0.08 | 96 (for 4-phenylbutan-2-ol) | [2] |
Note: The data presented is sourced from different studies with varying reaction conditions and, in the case of benzoyl chloride, a different substrate, which should be considered when making direct comparisons.
In-depth Look at Acylating Agents
This compound
This compound serves as a versatile reagent for introducing the hexanoyl group, a six-carbon aliphatic chain, onto nucleophiles. This modification can increase the lipophilicity of a molecule, a strategy often employed in drug development to enhance bioavailability and cell membrane permeability.[3] Its reactivity is moderate, sitting between that of acyl chlorides and carboxylic acids, which allows for controlled acylations.
Key Applications:
-
Prodrug Synthesis: Used in the green synthesis of acyclovir prodrugs to improve the drug's effectiveness.
-
Biomaterial Modification: Employed in the N-acylation of chitosan to prepare functionalized nanoparticles and polymeric surfactants for applications in drug delivery and water treatment.
Acetyl Chloride
As an acyl chloride, acetyl chloride is a highly reactive acetylating agent. Its potency stems from the excellent leaving group ability of the chloride ion. This high reactivity allows for rapid reactions, often at lower temperatures. However, it is corrosive, moisture-sensitive, and releases corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating careful handling and reaction setup.
Acetic Anhydride
Acetic anhydride is one of the most commonly used acylating agents due to its balance of reactivity, cost-effectiveness, and ease of handling. It is less reactive than acetyl chloride, which can lead to greater selectivity in the presence of multiple reactive sites. The byproduct of its reaction is acetic acid, which is less corrosive and more easily removed than HCl.
Benzoyl Chloride
Benzoyl chloride is a reactive acylating agent used to introduce the benzoyl group. It readily reacts with alcohols and amines to form esters and amides, respectively. Similar to acetyl chloride, it is a lachrymator and reacts with water, requiring handling in a fume hood with appropriate personal protective equipment.
Experimental Protocols
Detailed and directly comparable experimental protocols are essential for making an informed decision on reagent selection. The following are representative protocols for the acylation of an alcohol.
Protocol 1: Acylation of Benzyl Alcohol with this compound (Catalyzed)
Materials:
-
Benzyl alcohol
-
This compound
-
Wells-Dawson heteropoly acid (H₆P₂W₁₈O₆₂·24H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of benzyl alcohol (1 mmol) in toluene (5 mL) in a round-bottom flask, add the Wells-Dawson heteropoly acid catalyst (0.01 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Acylation of Benzyl Alcohol with Acetyl Chloride (Catalyzed)
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂ (0.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 30°C for 15 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the product.
Mandatory Visualizations
Signaling Pathway: Type I Interferon Signaling and the Role of Acetylation
The Type I Interferon (IFN) signaling pathway is a critical component of the innate immune response to viral infections. Post-translational modifications, including acetylation, play a crucial role in regulating the activity of key signaling proteins in this pathway.
Caption: Type I Interferon signaling pathway highlighting protein acetylation.
Experimental Workflow: N-Hexanoylation of Chitosan
The modification of chitosan, a biocompatible polymer, through N-hexanoylation enhances its properties for various biomedical applications, including drug delivery. The following workflow outlines the key steps in this process.
Caption: Experimental workflow for the N-hexanoylation of chitosan.
Conclusion
The selection of an appropriate acylating agent is a multifactorial decision that requires careful consideration of reactivity, selectivity, cost, and safety. This compound presents a valuable option for introducing a six-carbon acyl chain, offering a moderate reactivity that can be advantageous for controlled acylations and for modifying the lipophilicity of target molecules. While acyl chlorides like acetyl chloride and benzoyl chloride offer higher reactivity and faster reaction times, they come with challenges related to handling and the generation of corrosive byproducts. Acetic anhydride remains a workhorse in organic synthesis due to its balanced properties. Ultimately, the optimal choice will depend on the specific requirements of the synthetic transformation and the properties of the substrate. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in making an informed selection.
References
Spectroscopic Comparison of Starting Material and Product After Acylation: A Researcher's Guide
Acylation reactions are fundamental transformations in organic synthesis, enabling the introduction of an acyl group into a molecule. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Verifying the success of an acylation reaction and confirming the structure of the resulting product is a critical step that relies heavily on modern spectroscopic techniques. This guide provides a detailed comparison of the spectroscopic signatures of a starting material versus its acylated product, supported by experimental protocols and data.
Experimental Protocols
A successful spectroscopic analysis begins with a well-executed reaction and purification. The following protocols outline a general procedure for a Friedel-Crafts acylation, a common method for acylating aromatic compounds, and the subsequent characterization of the product.
General Friedel-Crafts Acylation Protocol
This procedure is adapted from established laboratory methods for the acylation of an activated aromatic ring, such as anisole, using an acyl chloride and a Lewis acid catalyst.[2][3]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (e.g., acetyl chloride)
-
Aromatic starting material (e.g., anisole)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried to prevent reaction with the moisture-sensitive catalyst.[3]
-
Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.[3]
-
Reagent Addition: Dissolve the acyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes. Following this, dissolve the aromatic starting material in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Be cautious during the bicarbonate wash as CO₂ gas evolution can cause pressure buildup.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or flash column chromatography, to obtain the pure acylated product.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve a small amount (5-10 mg) of the starting material and the purified product in a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.
-
IR Spectroscopy: Place a drop of the liquid sample or a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum.
-
Mass Spectrometry: Prepare dilute solutions of the starting material and product in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Data Presentation: A Comparative Analysis
The addition of an acyl group brings about distinct and predictable changes in the spectroscopic data. The following tables summarize the expected IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a model reaction: the acylation of anisole with acetyl chloride to produce 4-methoxyacetophenone.
| Table 1: Comparative IR Spectroscopy Data | |
| Spectroscopic Feature | Anisole (Starting Material) |
| C=O Stretch | Absent |
| C-O Stretch (Aromatic Ether) | ~1245 cm⁻¹ |
| sp² C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ |
| sp³ C-H Stretch (Methyl) | ~2950-2850 cm⁻¹ |
| Aromatic C=C Bending | ~1600, 1500 cm⁻¹ |
| Table 2: Comparative ¹H NMR Spectroscopy Data (300 MHz, CDCl₃) | |
| Proton Environment | Anisole (Starting Material) |
| -OCH₃ Protons | ~3.8 ppm (singlet, 3H) |
| -C(O)CH₃ Protons | Absent |
| Aromatic Protons | ~6.9-7.3 ppm (multiplet, 5H) |
| Table 3: Comparative ¹³C NMR Spectroscopy Data (75 MHz, CDCl₃) | |
| Carbon Environment | Anisole (Starting Material) |
| C=O Carbon | Absent |
| -OCH₃ Carbon | ~55 ppm |
| -C(O)CH₃ Carbon | Absent |
| Aromatic Carbons | ~114, 121, 129, 160 ppm |
| Table 4: Comparative Mass Spectrometry Data | |
| Spectrometric Feature | Anisole (Starting Material) |
| Molecular Ion Peak (M⁺) | m/z 108 |
| Key Fragment Ions | m/z 93 ([M-CH₃]⁺), m/z 78 ([M-CH₂O]⁺) |
Mandatory Visualization
The overall process, from chemical transformation to spectroscopic confirmation, can be visualized as a logical workflow.
Caption: Workflow for acylation reaction, purification, and spectroscopic analysis.
Interpreting the Spectroscopic Transformation
-
Infrared (IR) Spectroscopy: The most definitive evidence of a successful acylation in the IR spectrum is the appearance of a strong, sharp absorption band for the carbonyl group (C=O) in the product, typically between 1650-1700 cm⁻¹ for an aromatic ketone. This peak will be completely absent in the starting material (e.g., anisole).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For acetylation, a new singlet corresponding to the methyl protons of the acetyl group will appear in the product's spectrum, usually around 2.5 ppm. The symmetry and electronic environment of the aromatic protons will also change. In the case of 4-methoxyacetophenone, the introduction of the electron-withdrawing acetyl group causes the aromatic signals to split into two distinct doublets, with the protons ortho to the new carbonyl group shifting significantly downfield (to a higher ppm value).
-
¹³C NMR: The product spectrum will feature two new signals: one for the carbonyl carbon, which appears far downfield (typically ~190-200 ppm), and one for the methyl carbon of the acetyl group (~20-30 ppm). These are unambiguous indicators of the new acyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry directly confirms the addition of the acyl group by showing an increase in the molecular weight. The molecular ion peak (M⁺) of the product will be higher than that of the starting material by the mass of the added acyl group (e.g., 42 amu for an acetyl group). The fragmentation pattern will also change, often showing a characteristic loss of the acyl group.
By systematically comparing these spectroscopic data points, researchers can unequivocally confirm the successful transformation of the starting material into the desired acylated product, ensuring the integrity of their synthetic pathway.
References
A Comparative Guide to the Kinetic Studies of Hexanoic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of hexanoic anhydride with various nucleophiles, offering insights into its reactivity profile. For context and comparison, kinetic data for alternative acylating agents, namely acetic anhydride and hexanoyl chloride, are also presented. The information herein is intended to assist researchers and professionals in the selection and optimization of acylation conditions in their laboratory and development endeavors.
Executive Summary
This compound is a versatile reagent for the introduction of the hexanoyl group into molecules, a common modification in drug development and chemical synthesis to modulate lipophilicity and other physicochemical properties. Understanding the kinetics of its reactions with key nucleophiles—water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis)—is crucial for controlling reaction outcomes, optimizing yields, and ensuring process efficiency. This guide summarizes available kinetic data, provides detailed experimental protocols for kinetic analysis, and offers a comparison with other common acylating agents.
Comparative Kinetic Data
Table 1: Kinetics of Hydrolysis
| Acylating Agent | Nucleophile | Solvent | Temperature (°C) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| Acetic Anhydride | Water | Water | 25 | 0.085 |
Note: Data for acetic anhydride is used as a proxy due to the scarcity of published kinetic data for the hydrolysis of this compound under these specific conditions.
Table 2: Kinetics of Alcoholysis
| Acylating Agent | Nucleophile | Solvent | Temperature (°C) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| Hexanoic Acid | 2-(N,N-dimethylamino)ethanol | Toluene | 111 | 7.5 x 10⁻⁵ |
| Hexanoic Acid | 1-Hexanol | Toluene | 111 | 0.67 x 10⁻⁵ |
Note: This data is for the esterification of hexanoic acid, which proceeds through an anhydride-like intermediate in some cases. It provides an estimation of the relative reactivity of different alcohols.
Table 3: Kinetics of Aminolysis
Specific kinetic data for the aminolysis of this compound with a simple amine like propylamine was not available in the reviewed literature. Generally, the reaction of anhydrides with amines is significantly faster than with alcohols or water.
Alternative Acylating Agents: A Comparison
Hexanoyl Chloride: As an acyl chloride, hexanoyl chloride is generally more reactive than this compound. This increased reactivity can be advantageous for acylating hindered or less reactive substrates but may also lead to lower selectivity and the formation of byproducts if the reaction is not carefully controlled.
Acetic Anhydride: Being a smaller and less sterically hindered molecule, acetic anhydride often exhibits faster reaction rates compared to this compound under similar conditions. However, it introduces an acetyl group, which may not be the desired moiety for specific applications where the longer alkyl chain of the hexanoyl group is required.
Experimental Protocols
A generalized experimental protocol for determining the kinetics of an acylation reaction using in-situ monitoring is provided below. This method can be adapted for hydrolysis, alcoholysis, or aminolysis.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., water, ethanol, or propylamine)
-
Anhydrous solvent (e.g., acetonitrile, THF, or as appropriate for the reaction)
-
Reaction vessel with a magnetic stirrer and temperature control (e.g., a jacketed reactor connected to a circulating water bath)
-
In-situ monitoring instrument (e.g., FTIR or NMR spectrometer with a probe)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydride.
-
Prepare a solution of the nucleophile in the chosen solvent at a known concentration. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order conditions.
-
Set the reaction vessel to the desired temperature and allow it to equilibrate.
-
-
Reaction Initiation:
-
Place the nucleophile solution in the reaction vessel and begin stirring.
-
Insert the in-situ monitoring probe into the solution and acquire a background spectrum.
-
Inject a small, known amount of this compound into the stirred solution to initiate the reaction. Start data acquisition immediately.
-
-
Data Acquisition:
-
Monitor the reaction progress by acquiring spectra at regular time intervals.
-
The disappearance of a characteristic peak for this compound (e.g., the anhydride C=O stretch in the IR spectrum) or the appearance of a product peak can be tracked over time.
-
-
Data Analysis:
-
From the spectral data, determine the concentration of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound (ln[HA]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The experiment should be repeated at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for kinetic analysis of this compound reactions.
Signaling Pathway of Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism. The general pathway is depicted below.
Caption: Generalized mechanism for nucleophilic acyl substitution on this compound.
This guide serves as a foundational resource for understanding the kinetic behavior of this compound. For specific applications, it is recommended to perform detailed kinetic studies under the proposed reaction conditions to obtain precise and reliable data.
Yield and selectivity comparison between different acylation catalysts.
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for optimizing acylation reactions. This guide provides an objective comparison of various acylation catalysts, focusing on their yield and selectivity, supported by experimental data and detailed protocols.
Acylation, a fundamental process in organic synthesis, involves the introduction of an acyl group into a molecule. The efficiency and outcome of this reaction are heavily influenced by the choice of catalyst. This comparison examines the performance of several common acylation catalysts, including traditional Lewis acids and various solid acid catalysts, in different reaction contexts.
Performance Comparison of Acylation Catalysts
The following table summarizes the yield and selectivity of different catalysts in acylation reactions. The data is compiled from various studies to provide a comparative overview of their performance under specific experimental conditions.
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Lewis Acids | |||||||||
| AlCl₃ | Anisole | Acetyl Chloride | Dichloromethane | 0 to rt | 0.5 | - | High | High (para) | [1][2][3] |
| ZnCl₂ | Alcohols/Phenols | Acetic Anhydride/Acetyl Chloride | Solvent-free | 30 | <1 | - | High | - | [4] |
| SnO₂ nanosheets | Anisole | Benzoyl Chloride | Solvent-free | 50 | 0.67-1.17 | - | 78-92 | High (para) | [5] |
| I₂-DMF Complex | Activated Aromatics | Acid Chlorides | - | - | - | - | 63-71 | High (para) | |
| Solid Acids | |||||||||
| HZSM-5 | Toluene | Acetyl Chloride | - | - | - | 60.2 | - | 88.3 (p-MAP) | |
| CeZSM-5 | Toluene | Acetic Anhydride | - | - | - | 86.4 | - | 95.0 (Acetophenone) | |
| HBEA | Naphthalene | Benzoyl Chloride | - | - | - | - | - | High (2-benzoylnaphthalene) | |
| Amberlyst-35 | Glycerol | Acetic Acid | - | 105 | 4 | ~100 | - | 25.9 (Triacetin) | |
| Sulphated CeO₂-ZrO₂ | Glycerol | Acetic Acid | - | 100 | 3 | 99.1 | - | 57.28 (Diacetin), 21.26 (Triacetin) | |
| 2M H₂SO₄/γ-Al₂O₃ | Glycerol | Acetic Acid | - | 110 | 5 | 97 | - | 27 (Monoacetin), 49.9 (Diacetin), 23.1 (Triacetin) | |
| Zn-Co-Ni/AC | Acetylene | Acetic Acid | - | 220 | - | 36.4 | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key acylation reactions.
General Procedure for Friedel-Crafts Acylation using AlCl₃
This protocol is a common method for the acylation of aromatic compounds.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas trap. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane in the reaction flask and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Dissolve the acylating agent (e.g., acetyl chloride or acetic anhydride) in the same dry solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel.
-
Addition of Substrate: After the formation of the acylium ion complex, add the aromatic substrate, also dissolved in the dry solvent, dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (typically 15-30 minutes) after the addition is complete.
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer using a separatory funnel. Extract the aqueous layer with additional dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final acylated product.
General Procedure for Acetylation of Alcohols and Phenols using ZnCl₂
This method provides an efficient, solvent-free approach for the acetylation of hydroxyl groups.
-
Reaction Setup: In a round-bottom flask, mix the alcohol or phenol with a catalytic amount of zinc chloride (ZnCl₂).
-
Addition of Acetylating Agent: Add the acetylating agent (acetic anhydride or acetyl chloride) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (around 30 °C). The reaction is typically complete in a short amount of time.
-
Workup and Purification: The product can be isolated and purified using standard techniques such as extraction and distillation or column chromatography.
Visualizing the Process: Experimental Workflow and Reaction Pathway
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for a catalyzed acylation reaction.
Caption: Simplified signaling pathway of a Friedel-Crafts acylation reaction.
References
The Efficacy of Hexanoic Anhydride in Acyclovir Prodrug Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of lipophilic prodrugs of polar antiviral agents like acyclovir is a critical step in enhancing bioavailability. This guide provides a comparative analysis of the efficacy of hexanoic anhydride for producing acyclovir hexanoate, a promising prodrug candidate, against other common esterification methods. The following sections detail experimental data, protocols, and workflow visualizations to offer a comprehensive overview for informed decision-making in drug development.
Acyclovir, a potent antiviral drug, exhibits poor oral bioavailability (15-20%) due to its low lipophilicity.[1] To overcome this limitation, researchers have focused on synthesizing ester prodrugs to increase its ability to permeate biological membranes. Among these, acyclovir hexanoate has been investigated as a lipophilic derivative. This guide compares the use of this compound for this synthesis with alternative methods, including Steglich esterification and enzymatic catalysis.
Data Presentation: A Comparative Look at Synthesis Methods
The following table summarizes the quantitative data from various methods used to synthesize acyclovir hexanoate and other acyclovir esters, providing a basis for comparing their efficacy.
| Synthesis Method | Acylating Agent | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Acid Anhydride | This compound | 4-N,N-dimethylaminopyridine (DMAP) | N,N-dimethyldecanoamide | 48 hours | 25 | 90 | High yield and good selectivity reported in a patent.[1] |
| Acid Anhydride | Fatty Acid Anhydrides (general) | Not specified | Not specified | 2-3 days | Not specified | ~80 | Lower chemoselectivity, with the formation of a C-6 amide byproduct (5-12%).[1] |
| Direct Acylation | Aliphatic Acid Anhydrides | Pyridine | N,N-dimethylformamide (DMF) | Not specified | Not specified | Not specified | A general method for synthesizing a series of 2'-esters of acyclovir.[2] |
| Steglich Esterification | Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) / DMAP | Polar aprotic solvents | Room Temperature | Room Temperature | Varies | A mild method suitable for sensitive substrates, but specific yield for acyclovir hexanoate is not readily available in comparative literature.[3] |
| Enzymatic Catalysis | Hexanoic Acid | Lipase (e.g., Novozym 435®) | DMSO/Acetone (1:10) | 24 hours | 60 | 64 (Conversion) | Enzymatic methods offer high selectivity but may require optimization of reaction conditions for high yield. |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for reproducibility and comparison. Below are representative protocols for the key synthesis methods discussed.
Synthesis of Acyclovir Hexanoate using this compound
This protocol is adapted from a patented procedure demonstrating high-yield synthesis.
Materials:
-
Acyclovir
-
This compound
-
4-N,N-dimethylaminopyridine (DMAP)
-
N,N-dimethyldecanoamide
-
Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
In a 3-necked flask under an argon atmosphere, combine acyclovir (25 mM) and this compound (75 mM).
-
Add N,N-dimethyldecanoamide (3.5 ml) to the mixture.
-
Add the catalyst, 4-N,N-dimethylaminopyridine (2 mM).
-
Stir the mixture at 25°C for 48 hours.
-
After the reaction is complete, wash the reaction mixture with water to remove unreacted acid and anhydride.
-
Isolate the product, acyclovir hexanoate. The reported yield for this method is 90%.
General Protocol for Steglich Esterification
This is a generalized protocol for the Steglich esterification, a method known for its mild reaction conditions.
Materials:
-
Acyclovir
-
Hexanoic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-N,N-dimethylaminopyridine (DMAP)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve acyclovir and hexanoic acid in an anhydrous polar aprotic solvent.
-
Add a catalytic amount of DMAP (typically 5-10 mol%).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with appropriate aqueous solutions to remove any remaining impurities.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography if necessary.
General Protocol for Lipase-Catalyzed Esterification
This protocol outlines a general procedure for the enzymatic synthesis of acyclovir esters, which offers high selectivity.
Materials:
-
Acyclovir
-
Hexanoic Acid
-
Immobilized Lipase (e.g., Novozym 435®)
-
Organic Solvent (e.g., a mixture of DMSO and Acetone)
-
Molecular sieves (optional, to remove water)
-
Incubator shaker
Procedure:
-
Dissolve acyclovir and hexanoic acid in the chosen organic solvent system.
-
Add the immobilized lipase to the solution.
-
If necessary, add molecular sieves to control the water activity.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Monitor the reaction progress by techniques such as HPLC.
-
After the reaction, filter off the immobilized enzyme for reuse.
-
Isolate and purify the product from the reaction mixture.
Visualizing the Processes: Diagrams of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of acyclovir, a typical experimental workflow for prodrug synthesis, and a logical comparison of the synthesis methods.
Caption: Acyclovir's Mechanism of Action.
Caption: Experimental Workflow for Prodrug Synthesis.
Caption: Comparison of Synthesis Methods.
Conclusion
The synthesis of acyclovir hexanoate using this compound, particularly with DMAP as a catalyst, presents a highly efficient method with reported yields of up to 90%. While this method is straightforward and high-yielding, potential issues with chemoselectivity have been noted in broader applications of fatty acid anhydrides, leading to the formation of undesired byproducts.
The choice of synthesis method will ultimately depend on the specific requirements of the research or development project, including desired yield, purity, scalability, and cost-effectiveness. The data and protocols presented in this guide provide a foundation for making an informed decision on the most suitable approach for the synthesis of acyclovir prodrugs.
References
- 1. EP2184286A1 - Process for the manufacture of acyclovir pro-drugs - Google Patents [patents.google.com]
- 2. Effect of acylation on the ocular disposition of acyclovir. I: Synthesis, physicochemical properties, and antiviral activity of 2'-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chitosan Nanoparticles Modified with Acetic, Propionic, and Succinic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
The surface modification of chitosan nanoparticles (NPs) with anhydrides is a key strategy to modulate their physicochemical properties and enhance their performance as drug delivery vehicles. This guide provides an objective comparison of chitosan nanoparticles modified with three different anhydrides: acetic, propionic, and succinic anhydride. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable nanoparticle formulation for specific research and drug development applications.
Performance Comparison
| Characteristic | Chitosan NPs (Unmodified) | Acetic Anhydride Modified CS-NPs | Propionic Anhydride Modified CS-NPs | Succinic Anhydride Modified CS-NPs |
| Particle Size (nm) | 100 - 400 | Data not available | Data not available | 140 - 250 |
| Polydispersity Index (PDI) | 0.2 - 0.4 | Data not available | Data not available | < 0.3 |
| Zeta Potential (mV) | +20 to +60 | Data not available | Data not available | -20 to -25 (for succinoyl chitosan) |
| Drug Loading Efficiency (%) | Varies widely (dependent on drug) | Data not available | Data not available | Up to 90% (drug dependent)[1] |
| In Vitro Drug Release | Biphasic (initial burst followed by sustained release) | Expected to be similar to unmodified | Expected to be similar to unmodified | pH-sensitive, faster release in acidic conditions |
Note: The data presented is collated from multiple studies and should be interpreted with caution due to variations in experimental conditions. The absence of data for acetic and propionic anhydride modifications highlights a gap in the current literature. The properties of modified nanoparticles are highly dependent on the degree of substitution of the anhydride.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of anhydride-modified chitosan nanoparticles are provided below.
Synthesis of Anhydride-Modified Chitosan Nanoparticles (Ionic Gelation Method)
The ionic gelation method is a common and straightforward technique for preparing chitosan nanoparticles.[2][3]
1. Preparation of Chitosan Solution: a. Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.[4] b. Stir the solution overnight at room temperature to ensure complete dissolution. c. Adjust the pH of the chitosan solution to 5.0 using 1 M NaOH.
2. Modification with Anhydrides: a. For Acetic Anhydride Modification: Slowly add a predetermined amount of acetic anhydride to the chitosan solution under constant stirring. The molar ratio of acetic anhydride to the amine groups of chitosan will determine the degree of acetylation. b. For Propionic Anhydride Modification: Follow the same procedure as for acetic anhydride, substituting with propionic anhydride. c. For Succinic Anhydride Modification: Dissolve succinic anhydride in a suitable solvent (e.g., acetone or ethanol) and add it dropwise to the chitosan solution under vigorous stirring. The reaction is typically carried out for several hours.
3. Nanoparticle Formation: a. Prepare a solution of sodium tripolyphosphate (TPP) in deionized water (e.g., 1 mg/mL).[4] b. Add the TPP solution dropwise to the modified chitosan solution under constant magnetic stirring at room temperature. c. The spontaneous formation of opalescent nanoparticles will be observed.
4. Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm) for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step twice to remove unreacted reagents. d. Lyophilize the purified nanoparticles for long-term storage.
Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: a. These parameters are determined using Dynamic Light Scattering (DLS). b. Disperse the nanoparticle suspension in deionized water. c. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). d. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their hydrodynamic diameter (particle size) and PDI. e. For zeta potential, the electrophoretic mobility of the nanoparticles in an applied electric field is measured.
2. Morphological Analysis: a. The shape and surface morphology of the nanoparticles are visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). b. For SEM, a drop of the nanoparticle suspension is placed on a stub, air-dried, and then sputter-coated with a conductive material (e.g., gold). c. For TEM, a drop of the suspension is placed on a carbon-coated copper grid and allowed to dry before imaging.
3. Chemical Characterization (FTIR Spectroscopy): a. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the modification of chitosan. b. Mix the dried nanoparticle powder with potassium bromide (KBr) and press it into a pellet. c. Record the FTIR spectrum over a range of 4000-400 cm⁻¹. d. The appearance of new peaks corresponding to the amide bonds formed between chitosan and the anhydride, and characteristic peaks of the introduced functional groups (e.g., carboxyl groups from succinic anhydride), confirms successful modification.
Drug Loading and In Vitro Release Studies
1. Drug Loading Efficiency: a. A known amount of a model drug is incorporated into the nanoparticles during their formation. b. After purification, the amount of free, unencapsulated drug in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. c. The drug loading efficiency (DLE) and drug loading content (DLC) are calculated using the following formulas:
- DLE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
- DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
2. In Vitro Drug Release: a. Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4). b. Place the dispersion in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots from the external medium and replace them with fresh medium. d. Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectrophotometry. e. Plot the cumulative percentage of drug released against time to obtain the release profile.
Visualizations
Caption: Chemical modification of chitosan with anhydrides.
Caption: Experimental workflow for nanoparticle characterization.
References
- 1. Experimental and Mathematical Studies on the Drug Release Properties of Aspirin Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 3. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Hexanoic Anhydride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Hexanoic anhydride, a corrosive and water-reactive compound, necessitates a meticulous disposal procedure to mitigate risks of violent reactions, the release of acidic vapors, and environmental harm. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a corrosive liquid that can cause severe skin burns and eye damage[1][2]. Inhalation of its vapors can also lead to respiratory irritation. Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat and closed-toe shoes are required.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound. Adherence to these values is critical for a controlled and safe reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | This compound hydrolyzes to two equivalents of hexanoic acid, each of which is then neutralized by one equivalent of sodium bicarbonate. |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled and less exothermic neutralization reaction compared to strong bases. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally considered safe for aqueous waste disposal. However, always consult your institution's specific guidelines. |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic. Proper cooling and slow addition are crucial to manage heat generation. |
Experimental Protocol for the Disposal of this compound
This protocol details the safe quenching and neutralization of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Preparation of Quenching Solution:
-
In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. The total volume of the ice/water mixture should be at least ten times the volume of the this compound to be quenched.
-
Place the beaker in a secondary container, such as an ice bath, to effectively control the temperature during the exothermic reaction.
-
-
Hydrolysis (Quenching):
-
Slowly and carefully add the this compound dropwise to the vigorously stirred ice/water mixture.
-
The addition rate should be controlled to prevent excessive heat generation and splashing. Monitor the temperature of the solution, ensuring it does not rise significantly.
-
This step hydrolyzes the this compound into two equivalents of hexanoic acid.
-
-
Neutralization:
-
Once the hydrolysis is complete and the solution has returned to room temperature, begin the neutralization process.
-
Slowly add a saturated solution of sodium bicarbonate to the hexanoic acid solution while continuing to stir. Carbon dioxide gas will evolve, so control the addition rate to prevent excessive foaming.
-
Periodically check the pH of the solution using a pH meter or pH paper.
-
-
Final pH Adjustment and Disposal:
-
Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.
-
Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexanoic Anhydride
Essential safety protocols and logistical plans for the use of Hexanoic Anhydride in laboratory settings, designed to ensure the well-being of researchers and maintain a secure environment.
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of reactive chemicals is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a corrosive liquid that demands careful attention to protocol. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves. See the "Glove Selection" section for more details. | Prevents skin contact, which can result in severe burns. |
| Body Protection | A chemically resistant apron or lab coat. | Protects against splashes and spills on personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA approved respirator with a Type ABEK (EN14387) filter.[3] | Protects the respiratory system from harmful vapors. |
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the necessary procedures.
Pre-Operational Checklist
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly. All handling of this compound must be performed within a certified fume hood.
-
Gather all necessary PPE as specified in the table above.
-
Prepare Spill Kit: Have a spill kit specifically for corrosive chemicals readily available.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a properly functioning chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., glass or polytetrafluoroethylene (PTFE) pipettes) to dispense the chemical. Avoid using metal spatulas or other incompatible materials.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.
Post-Handling Procedure
-
Decontamination: Thoroughly clean the work area within the fume hood after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Glove Selection: A Critical Decision
| Glove Material | General Recommendation |
| Butyl Rubber | Often recommended for handling corrosive acids and anhydrides. |
| Viton™ | Provides excellent resistance to a wide range of chemicals, including corrosive substances. |
| Nitrile Rubber | May offer splash protection, but is not recommended for prolonged contact with corrosive chemicals. Double gloving may be considered for short-duration tasks. |
Important Note: It is crucial to consult the specific chemical resistance guide from your glove manufacturer to ensure the chosen glove provides adequate protection against this compound.
Occupational Exposure Limits
Currently, there are no established specific Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH for this compound. As a prudent measure, it is advisable to handle it with the same level of caution as similar, well-characterized acid anhydrides. For instance, the exposure limits for Acetic Anhydride are provided below as a reference.
| Organization | Exposure Limit |
| OSHA PEL | 5 ppm (20 mg/m³) TWA |
| NIOSH REL | 5 ppm (20 mg/m³) Ceiling |
| ACGIH TLV | 1 ppm TWA; 3 ppm STEL |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling limit.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
Chemical Waste
-
Collection: Collect all waste this compound in a dedicated, properly labeled, and sealed container.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]
Contaminated PPE and Materials
-
Collection: Place all used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste bag.
-
Disposal: Dispose of the contaminated materials as hazardous waste, following your institution's and local regulations.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an inert absorbent material. Do not use combustible materials like paper towels.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing while under the safety shower.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
